Bisandrographolide C
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C40H56O8 |
|---|---|
Molekulargewicht |
664.9 g/mol |
IUPAC-Name |
4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+ |
InChI-Schlüssel |
WQHWOZANSOUSAY-MDZDMXLPSA-N |
Isomerische SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)/C=C/C4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |
Kanonische SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Source and Isolation of Bisandrographolide C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bisandrographolide C, a dimeric ent-labdane diterpenoid, focusing on its natural origin and the detailed methodologies for its extraction and purification. The information presented is collated from scientific literature to support research and development endeavors.
Natural Source of this compound
This compound is a naturally occurring phytochemical isolated from Andrographis paniculata (Burm. f.) Nees.[1] This plant, belonging to the Acanthaceae family, is a traditional medicinal herb widely used in Asia for treating a variety of ailments, including respiratory tract infections and inflammatory conditions.[1] The compound is found in the aerial parts of the plant.[1]
Isolation of this compound
The isolation of this compound from Andrographis paniculata is a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic separation. The following protocol is based on the methodology described by Gao et al. in the Journal of Organic Chemistry (2019).[1]
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the isolation process, starting from 10 kg of dried plant material.
| Parameter | Value | Source |
| Starting Plant Material | 10 kg of dried aerial parts | [1] |
| Extraction Solvent | 85% aqueous Ethanol (B145695) (EtOH) | [1] |
| Extraction Volume | 3 x 100 L | [1] |
| Mass of Ethyl Acetate (B1210297) (EtOAc) Fraction | 295 g | [1] |
| Primary Column Chromatography Support | Silica (B1680970) Gel | [1] |
| Primary Column Dimensions | 10 cm x 120 cm | [1] |
| Primary Elution Solvents | Chloroform (B151607) (CHCl₃) / Methanol (B129727) (MeOH) | [1] |
Detailed Experimental Protocol
Step 1: Extraction
-
Weigh 10 kg of the dried and cut aerial parts of Andrographis paniculata.
-
Place the plant material in a large-scale extraction vessel.
-
Add 100 L of 85% aqueous ethanol to the vessel.
-
Heat the mixture at reflux.
-
After the first extraction cycle, filter the solvent. Repeat the reflux extraction process two more times with fresh 100 L batches of 85% aqueous ethanol.
-
Combine the three ethanol extracts and concentrate the solution in vacuo to yield a crude extract.[1]
Step 2: Liquid-Liquid Partitioning
-
Suspend the concentrated crude extract in water (H₂O).
-
Perform a liquid-liquid partition by adding cyclohexane (B81311). Separate the layers and discard the cyclohexane fraction, which contains nonpolar constituents.
-
Partition the remaining aqueous layer with ethyl acetate (EtOAc).
-
Separate and collect the EtOAc layer. This step is repeated to ensure exhaustive extraction of compounds with intermediate polarity, such as this compound.
-
Concentrate the combined EtOAc layers to yield 295 g of the EtOAc-soluble fraction.[1]
Step 3: Silica Gel Column Chromatography
-
Prepare a silica gel column (10 cm x 120 cm) packed in chloroform.
-
Load the 295 g of the EtOAc fraction onto the column.
-
Elute the column using a gradient of chloroform and methanol (CHCl₃/MeOH).[1] The elution is performed with solvent mixtures of increasing polarity:
-
98:2 (CHCl₃:MeOH)
-
97:3 (CHCl₃:MeOH)
-
95:5 (CHCl₃:MeOH)
-
9:1 (CHCl₃:MeOH)
-
8:2 (CHCl₃:MeOH)
-
-
Collect the eluate in fractions. This initial chromatographic separation yields eight main fractions (Fr 1–8).[1]
Step 4: Further Purification (General Procedure)
While the specific fraction containing this compound and its subsequent purification steps are not detailed in the primary text, a general approach for isolating diterpenoid dimers from these fractions involves repeated column chromatography, often on both normal phase (silica gel) and reverse-phase (e.g., C18) supports, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Step 5: Compound Identification
The identity and structure of this compound (identified as compound 3 in the study) are confirmed through comparison of its spectroscopic data (NMR) with previously reported values.[1]
Visualization of the Isolation Workflow
The following diagram illustrates the logical workflow for the extraction and isolation of this compound from Andrographis paniculata.
Caption: Isolation workflow for this compound.
References
Unveiling Bisandrographolide C: A Technical Guide to its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of Bisandrographolide C, a novel diterpenoid dimer derived from the medicinal plant Andrographis paniculata. This document consolidates key data and methodologies to support further research and development efforts targeting this promising natural product.
Introduction
Andrographis paniculata, a plant with a long history in traditional medicine, is a rich source of bioactive diterpenoids.[1][2][3] Among these, this compound has emerged as a compound of interest due to its unique dimeric structure and biological activities. It is an unusual dimer of an ent-labdane diterpenoid.[4][5] This guide details the scientific journey of its discovery, from extraction to the characterization of its interaction with specific cellular targets.
Physicochemical Properties
This compound is a diterpenoid dimer with the molecular formula C₄₀H₅₆O₈ and a molecular weight of 664.87 g/mol .[6][7]
| Property | Value | Reference |
| Molecular Formula | C₄₀H₅₆O₈ | [6][7] |
| Molecular Weight | 664.87 g/mol | [6][7] |
| Class | ent-Labdane Diterpenoid Dimer | [4][5] |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from Andrographis paniculata involves a multi-step process of extraction and chromatographic separation. The following is a representative protocol based on established methods for isolating diterpenoids from this plant species.
dot
Methodology:
-
Extraction: The air-dried and powdered aerial parts of Andrographis paniculata are macerated with 95% ethanol at room temperature. The solvent is then filtered and concentrated under reduced pressure to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, enriched with diterpenoids, is collected and concentrated.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known diterpenoid dimers are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column with a methanol-water mobile phase to yield pure this compound.
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
dot
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule. 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized to establish the connectivity between protons and carbons, and to piece together the dimeric structure.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula as C₄₀H₅₆O₈.
Spectroscopic Data:
| Technique | Key Observations |
| ¹H NMR | Reveals the number and types of protons and their neighboring environments. |
| ¹³C NMR | Indicates the number of carbon atoms and their chemical shifts, suggesting the presence of diterpenoid skeletons. |
| HR-ESI-MS | Provides the precise mass-to-charge ratio, confirming the molecular formula. |
Biological Activity Assays
The interaction of this compound with Transient Receptor Potential Vanilloid (TRPV) channels was investigated using a calcium imaging assay in HEK293T cells overexpressing the respective channels.
dot
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are transiently transfected with plasmids encoding for human TRPV1 or TRPV3 channels.
-
Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Application: this compound at various concentrations is applied to the cells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration upon compound application are monitored using a fluorescence microscope.
-
Data Analysis: The dose-response curves are generated, and the dissociation constants (Kd) are calculated.
The protective effect of this compound against hypoxia-reoxygenation (H/R) injury in cardiomyocytes was also evaluated.[1][2]
Methodology:
-
Cardiomyocyte Isolation: Primary cardiomyocytes are isolated from neonatal rats or mice.
-
Hypoxia Induction: The isolated cardiomyocytes are subjected to a period of hypoxia in a specialized chamber with low oxygen tension.
-
Reoxygenation and Treatment: Following the hypoxic period, the cells are returned to normoxic conditions, and this compound is added to the culture medium.
-
Cell Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by staining with propidium (B1200493) iodide and calcein-AM.
Results and Data Summary
Biological Activity
This compound has been identified as an activator of TRPV1 and TRPV3 channels.[4][5] It has also been shown to protect cardiomyocytes from hypoxia-reoxygenation injury.[4][5]
| Target | Activity | Quantitative Data (Kd) | Reference |
| TRPV1 | Activator | 289 μM | [4][5] |
| TRPV3 | Activator | 341 μM | [4][5] |
| Cardiomyocytes | Protective against H/R injury | - | [4][5] |
Signaling Pathways
This compound directly activates TRPV1 and TRPV3, which are non-selective cation channels. The activation of these channels leads to an influx of cations, primarily Ca²⁺, into the cell. This increase in intracellular Ca²⁺ can trigger a variety of downstream signaling cascades.
dot
References
In Vitro Effects of Bisandrographolide C and Andrographolide on Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393) and its derivatives, isolated from the plant Andrographis paniculata, have garnered significant attention in biomedical research for their diverse pharmacological activities. Among these, their potent anti-cancer and anti-inflammatory properties have been extensively investigated. This technical guide provides a comprehensive overview of the in vitro effects of Bisandrographolide C and the closely related, extensively studied compound, Andrographolide, on various cell lines. Due to the limited availability of public data on this compound, this guide will primarily focus on the wealth of information available for Andrographolide, while presenting the current, specific findings for this compound.
This document details the inhibitory effects on cancer cell proliferation, induction of apoptosis, and cell cycle arrest. It also outlines the modulation of key signaling pathways. Included are detailed experimental protocols for essential in vitro assays and a summary of quantitative data to support researchers in the fields of oncology and inflammatory diseases.
In Vitro Effects of this compound
Research specifically detailing the in vitro effects of this compound is currently limited. However, a key study has elucidated its role in esophageal cancer.
Effects on Esophageal Cancer Cell Lines
A study by Yue et al. (2022) demonstrated that this compound, along with Andrographolide and Bisandrographolide A, exhibits anti-metastatic potential in esophageal cancer cell lines EC109 and KYSE520. The primary mechanism identified is the binding of these compounds to the tetraspanin CD81, a protein implicated in cell motility and metastasis. This interaction leads to the suppression of CD81 function, resulting in decreased motility of the cancer cells. The study confirmed the downregulation of both CD81 protein and mRNA expression levels following treatment.
Due to the limited access to the full-text article, specific quantitative data such as the concentrations of this compound used and the precise percentage of motility inhibition are not available at this time.
In Vitro Effects of Andrographolide
Andrographolide has been the subject of numerous in vitro studies across a wide range of cell lines, demonstrating its multi-faceted anti-cancer and anti-inflammatory properties.
Anti-proliferative Activity and Cytotoxicity
Andrographolide consistently demonstrates potent anti-proliferative and cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, concentration, and duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 63.19 ± 0.03 | 24 |
| 32.90 ± 0.02 | 48 | ||
| 31.93 ± 0.04 | 72 | ||
| MDA-MB-231 | Breast Cancer | 65 ± 0.02 | 24 |
| 37.56 ± 0.03 | 48 | ||
| 30.56 ± 0.03 | 72 | ||
| A375 | Malignant Melanoma | 23.08 | 24 |
| 12.07 | 48 | ||
| C8161 | Malignant Melanoma | 20.31 | 24 |
| 10.92 | 48 | ||
| HL-60 | Acute Myeloid Leukemia | ~31.8 (14.01 µg/mL) | 24 |
| DBTRG-05MG | Glioblastoma | 13.95 | 72 |
| SiHa | Cervical Cancer | 85.59 | Not Specified |
| CaSki | Cervical Cancer | 87.52 | Not Specified |
| C33A | Cervical Cancer | 96.05 | Not Specified |
Induction of Apoptosis
A primary mechanism of Andrographolide's anti-cancer activity is the induction of apoptosis, or programmed cell death.[1] Studies have shown that Andrographolide treatment leads to characteristic morphological and biochemical changes associated with apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.[2]
The pro-apoptotic effects of Andrographolide are mediated through the regulation of key apoptosis-related proteins. It has been observed to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[2] Furthermore, Andrographolide can activate the caspase cascade, including caspase-3 and caspase-9, which are crucial executioners of apoptosis.[3]
In breast cancer cell lines MCF-7 and MDA-MB-231, Andrographolide has been shown to induce late apoptosis in a dose-dependent manner.[3] For instance, in MDA-MB-231 cells, treatment with Andrographolide for 48 hours resulted in a significant increase in the late apoptotic cell population, reaching over 80% at higher concentrations.[4]
Cell Cycle Arrest
Andrographolide is known to interfere with the cancer cell cycle, leading to arrest at various phases, thereby inhibiting cell proliferation. The specific phase of cell cycle arrest can be cell-type dependent.
-
G0/G1 Phase Arrest: In human leukemic HL-60 cells, Andrographolide treatment led to an increase in the proportion of cells in the G0/G1 phase, from approximately 52% to 79% after 36 hours.[2]
-
G2/M Phase Arrest: In human glioblastoma DBTRG-05MG cells and human melanoma cells, Andrographolide has been shown to induce cell cycle arrest at the G2/M phase.[5][6]
This cell cycle arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Anti-inflammatory Effects
Andrographolide exhibits significant anti-inflammatory properties in vitro. It can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various cell models.[7] For instance, in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells, Andrographolide effectively inhibits the release of TNF-α.[8] This anti-inflammatory action is largely attributed to the inhibition of key inflammatory signaling pathways, most notably the NF-κB pathway.[9]
Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its diverse biological effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer and inflammatory conditions.
Caption: Andrographolide's modulation of key signaling pathways.
-
NF-κB Pathway: Andrographolide is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[9] By inhibiting NF-κB, Andrographolide can suppress the expression of inflammatory cytokines and promote apoptosis in cancer cells.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in cancer cells, promoting their proliferation and survival. Andrographolide has been shown to inhibit this pathway.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Andrographolide can suppress the PI3K/Akt/mTOR pathway, contributing to its anti-proliferative and pro-apoptotic effects in cancer cells.[3]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the effects of compounds like this compound and Andrographolide on cell lines. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
Test compound (e.g., Andrographolide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
Test compound
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.
-
Add PI staining solution and incubate in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins.
Caption: A generalized workflow for Western Blot analysis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The available in vitro evidence strongly supports the potential of Andrographolide as a multi-targeted agent for cancer and inflammatory diseases. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival and pro-inflammatory signaling pathways underscores its therapeutic promise. The limited but significant findings on this compound's anti-metastatic effects in esophageal cancer warrant further investigation into its broader anti-cancer properties. This technical guide provides a foundational resource for researchers to design and conduct further in vitro studies to explore the full therapeutic potential of these and other related compounds from Andrographis paniculata. Future research should focus on elucidating the detailed molecular mechanisms of this compound and its potential synergistic effects with conventional therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Andrographolide isolated from Andrographis paniculata induces cell cycle arrest and mitochondrial-mediated apoptosis in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
Bisandrographolide C: A Literature Review for Novel Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, is emerging as a compound of significant interest for novel drug discovery. This technical guide provides a comprehensive review of the current literature surrounding this compound, with a focus on its identified molecular targets and potential therapeutic applications. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the potential of this natural product.
Identified Novel Targets
Recent studies have identified three primary molecular targets for this compound: the transient receptor potential (TRP) channels TRPV1 and TRPV3, and the tetraspanin CD81. These targets are implicated in a variety of physiological and pathological processes, including pain sensation, inflammation, and cancer metastasis, suggesting a broad therapeutic potential for this compound.
Transient Receptor Potential Vanilloid 1 (TRPV1) and 3 (TRPV3)
This compound has been identified as an activator of both TRPV1 and TRPV3 channels.[1] These channels are non-selective cation channels that play crucial roles in thermosensation and nociception. Activation of these channels typically leads to an influx of calcium ions, which can trigger a variety of downstream signaling events. The ability of this compound to modulate these channels suggests its potential in pain management and inflammatory conditions.
CD81
In the context of oncology, this compound has been shown to bind to CD81, a member of the tetraspanin superfamily of proteins.[2][3] CD81 is involved in a wide range of cellular processes, including cell adhesion, motility, and signal transduction.[2] Notably, the interaction between this compound and CD81 has been linked to the suppression of cancer cell motility, highlighting its potential as an anti-metastatic agent.[2][3]
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with its identified targets.
| Compound | Target | Assay Type | Value | Reference |
| This compound | TRPV1 | Not Specified | Kd = 289 µM | [1] |
| This compound | TRPV3 | Not Specified | Kd = 341 µM | [1] |
| This compound | CD81 | Microscale Thermophoresis | Binding confirmed, specific Kd not reported | [2][3] |
Signaling Pathways
The interaction of this compound with its molecular targets initiates distinct downstream signaling cascades.
TRPV1 and TRPV3 Signaling
Activation of TRPV1 and TRPV3 by this compound leads to an influx of Ca2+ into the cell.[4] This increase in intracellular calcium can trigger a variety of downstream signaling pathways involved in pain perception and inflammation. For instance, TRPV1 activation is known to modulate pathways involving protein kinase A (PKA) and protein kinase C (PKC).[5]
Figure 1: this compound activation of TRPV1/3 signaling.
CD81 Signaling and Anti-Metastatic Effects
This compound's interaction with CD81 has been shown to suppress the motility of esophageal cancer cells.[2] CD81 is known to be involved in signaling pathways that regulate cell migration and invasion, and its expression has been associated with metastasis in several cancers.[2] By binding to CD81, this compound may disrupt these pro-metastatic signaling cascades.
Figure 2: Inhibition of CD81-mediated metastatic signaling.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on this compound are not fully available in the public literature. However, the methodologies employed have been described.
Microscale Thermophoresis (MST) for CD81 Binding
The interaction between this compound and CD81 was confirmed using microscale thermophoresis.[2][3] MST is a technique that measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand results in a change in its thermophoretic movement, which can be detected and quantified to determine binding affinity.
General Protocol Outline:
-
Protein Labeling: The target protein (CD81) is fluorescently labeled.
-
Serial Dilution: The ligand (this compound) is serially diluted to create a range of concentrations.
-
Incubation: The labeled protein is mixed with each dilution of the ligand and incubated to allow binding to reach equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and an MST instrument is used to create a temperature gradient and measure the thermophoretic movement of the fluorescently labeled protein.
-
Data Analysis: The changes in thermophoresis are plotted against the ligand concentration to determine the binding affinity (Kd).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium Entry through TRPV1: A Potential Target for the Regulation of Proliferation and Apoptosis in Cancerous and Healthy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profiling of Bisandrographolide C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative biological data, and the experimental methodologies used for its characterization. The primary activities of this compound detailed herein include its role as a transient receptor potential (TRP) channel activator and its anti-cancer properties, specifically in the context of esophageal cancer. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.
Introduction
Andrographis paniculata, commonly known as "King of Bitters," has a long history of use in traditional medicine. Its therapeutic properties are largely attributed to a class of compounds known as diterpenoid lactones. Among these, this compound has been identified as a unique dimeric structure with distinct pharmacological activities. This guide consolidates the current scientific literature on this compound, presenting its known molecular interactions and cellular effects in a structured and technically detailed format.
Core Pharmacological Activities
The pharmacological effects of this compound are primarily centered around two key areas: ion channel modulation and anti-cancer activity.
TRP Channel Activation
This compound has been identified as an activator of specific Transient Receptor Potential (TRP) channels. These channels are a group of ion channels involved in the sensation of a wide range of stimuli, including temperature, pain, and pressure.
-
TRPV1 and TRPV3 Activation: this compound activates the vanilloid receptor 1 (TRPV1) and vanilloid receptor 3 (TRPV3) channels.[1] This activity is associated with an increase in intracellular calcium levels, which can trigger various cellular signaling cascades.
-
Cardioprotection: The activation of TRPV1 is implicated in cardioprotective effects. Specifically, this compound has been shown to protect cardiomyocytes from hypoxia-reoxygenation injury, a common model for studying ischemia-reperfusion injury seen in heart attacks.[1]
Anti-Cancer Activity in Esophageal Cancer
A significant area of research for this compound is its potential as an anti-cancer agent, particularly in esophageal cancer.
-
Suppression of CD81: this compound has been demonstrated to bind to the tetraspanin CD81 and suppress its expression in esophageal cancer cells.[1][2][3][4] CD81 is a membrane protein that has been implicated in cancer progression, including tumor growth and metastasis.[4][5][6][7]
-
Inhibition of Cell Motility: By suppressing CD81, this compound inhibits the motility of esophageal cancer cells.[1][2][3][4] This suggests a potential role in preventing or reducing the metastatic spread of this cancer. The effect on CD81 expression has been observed to be concentration-dependent.[3][4]
Quantitative Data
The following tables summarize the available quantitative data for the pharmacological activities of this compound.
| Table 1: TRP Channel Activation by this compound | |
| Target | Kd (µM) |
| TRPV1 | 289[1] |
| TRPV3 | 341[1] |
| Table 2: Anti-Cancer Activity of this compound in Esophageal Cancer | |
| Activity | Details |
| Binding to CD81 | Confirmed by Microscale Thermophoresis[1][2][3][4] |
| Inhibition of Cell Motility | Demonstrated in EC109 esophageal cancer cells[1][2][3][4] |
| Suppression of CD81 Expression | Observed at both protein and mRNA levels in EC109 and KYSE520 cells[1][2][3][4] |
Signaling Pathways
The mechanisms of action of this compound involve the modulation of specific signaling pathways.
TRPV1/TRPV3 Activation Signaling
Activation of TRPV1 and TRPV3 by this compound leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium can initiate a variety of downstream signaling events. In cardiomyocytes, TRPV1 activation is linked to the p38 MAP kinase pathway, which is involved in cellular stress responses.[8]
CD81-Mediated Anti-Metastatic Signaling
In esophageal cancer, this compound binds to CD81, leading to the suppression of its expression. CD81 is known to be involved in cell migration and invasion, potentially through its interaction with small GTPases like Rac and the subsequent regulation of matrix metalloproteinases (MMPs) via pathways such as ERK.[8][9] By downregulating CD81, this compound likely disrupts these pro-metastatic signaling cascades.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the pharmacological profiling of this compound.
TRP Channel Activation Assay (Calcium Imaging)
This protocol is a general method for assessing TRP channel activation by monitoring changes in intracellular calcium concentration.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with the cDNA for the TRP channel of interest (e.g., TRPV1 or TRPV3).
-
Fluorescent Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[10][11][12][13][14] This is typically done by incubating the cells with the dye in a suitable buffer.
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescence microplate reader or a fluorescence microscope.
-
Compound Addition and Signal Detection: this compound at various concentrations is added to the cells, and the change in fluorescence intensity is monitored over time. An increase in fluorescence indicates an influx of calcium and, therefore, channel activation.
-
Data Analysis: The change in fluorescence is quantified and can be used to determine the potency (e.g., EC50) of the compound.
Cardiomyocyte Hypoxia-Reoxygenation Injury Model
This in vitro model simulates the conditions of ischemia-reperfusion injury.
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured in standard growth medium.
-
Hypoxia Induction: The culture medium is replaced with a serum- and glucose-free medium, and the cells are placed in a hypoxic chamber with low oxygen (e.g., 1% O2) for a defined period (e.g., 6-8 hours).[2][15][16][17]
-
Reoxygenation: After the hypoxic period, the medium is replaced with normal growth medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 12-24 hours).[15]
-
Treatment: this compound is typically added to the cells before or during the hypoxic phase.
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium. A protective effect is indicated by increased cell viability in the treated group compared to the untreated hypoxia-reoxygenation group.
Cancer Cell Motility Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of a compound on the collective migration of a sheet of cells.[18][19][20][21][22]
-
Cell Seeding: Esophageal cancer cells (e.g., EC109) are seeded in a multi-well plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing various concentrations of this compound is added.
-
Image Acquisition: Images of the scratch are taken at time zero and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated. An inhibition of cell motility is indicated by a slower rate of closure in the treated groups.
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between two molecules in solution.[23][24][25][26][27]
-
Sample Preparation: The target protein (e.g., fluorescently labeled CD81) is kept at a constant concentration, while the ligand (this compound) is prepared in a serial dilution.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled target molecule along this gradient is monitored.
-
Data Acquisition: The change in the thermophoretic movement upon binding of the ligand is measured.
-
Data Analysis: The data is used to generate a binding curve, from which the dissociation constant (Kd) can be calculated, providing a measure of the binding affinity.
Conclusion and Future Directions
This compound is a promising natural product with distinct pharmacological activities. Its ability to activate specific TRP channels and to inhibit key processes in esophageal cancer metastasis highlights its therapeutic potential. The quantitative data and experimental methodologies summarized in this guide provide a solid foundation for further research.
Future studies should focus on:
-
Elucidating the detailed downstream signaling pathways modulated by this compound.
-
Conducting in vivo studies to validate the anti-cancer and cardioprotective effects observed in vitro.
-
Exploring the structure-activity relationship of this compound to guide the development of more potent and selective analogues.
-
Investigating the pharmacokinetic and safety profiles of this compound to assess its suitability for clinical development.
This technical guide serves as a valuable resource for the scientific community to advance our understanding and potential therapeutic application of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. d-nb.info [d-nb.info]
- 3. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CD81 as a tumor target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the tetraspanin CD81 reduces cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Suppression of CD81 promotes bladder cancer cell invasion through increased matrix metalloproteinase expression via extracellular signal-regulated kinase phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. abcam.com [abcam.com]
- 13. Fluo-4 AM | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. H2 protects H9c2 cells from hypoxia/reoxygenation injury by inhibiting the Wnt/CX3CR1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 19. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wound healing assay | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 24. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 25. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 26. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Bisandrographolide C and its Natural Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derived from the herbaceous plant Andrographis paniculata, long utilized in traditional Asian medicine, a class of diterpenoid lactones known as andrographolides are gaining significant attention in modern drug discovery.[1] The primary bioactive constituent, andrographolide (B1667393), is known for its wide-ranging therapeutic properties, including anti-inflammatory, antiviral, and anticancer effects.[1][2] This guide focuses on Bisandrographolide C, an unusual and complex dimeric analogue of andrographolide, and its related natural compounds. These molecules exhibit unique biological activities and mechanisms of action, setting them apart from their monomeric counterparts and opening new avenues for therapeutic development. This document provides an in-depth overview of the available scientific data, experimental methodologies, and the molecular pathways modulated by these promising natural products.
Chemical Structures and Natural Sources
This compound is a dimeric ent-labdane diterpenoid isolated from Andrographis paniculata.[3] It is structurally related to other natural dimers found in the same plant, such as Bisandrographolide A and B. These dimers are typically formed from andrographolide-like monomers.[1][3] The major natural analogues found alongside this compound in A. paniculata include Andrographolide, Neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide.[2][4]
Biological Activities and Quantitative Data
This compound and its analogues demonstrate a range of biological activities, with significant potential in oncology and inflammation. Their effects are often linked to specific molecular targets, including Transient Receptor Potential (TRP) channels and cell surface proteins like CD81. The quantitative data for the biological activities of these compounds are summarized below.
Table 1: Anticancer and Cytotoxic Activities
| Compound | Cell Line | Assay Type | IC50 Value | Citation |
| Andrographolide | KB (Oral Cancer) | Cytotoxicity | 106.2 µg/mL | [5] |
| Andrographolide | MCF-7 (Breast Cancer) | MTT | 32.90 ± 0.02 µM (48h) | [6][7] |
| Andrographolide | MDA-MB-231 (Breast Cancer) | MTT | 30.28 µM (48h) | [8] |
| Andrographolide | A375 (Melanoma) | MTT | 12.07 µM (48h) | [7] |
| Andrographolide | C8161 (Melanoma) | MTT | 10.92 µM (48h) | [7] |
| Andrographolide | HCT-116 (Colon Cancer) | Cytotoxicity | GI50: 0.85 µM | [9] |
| Andrographolide Fractions (F2) | CACO-2 (Colorectal) | MTT | 32.46 µg/mL | [10] |
Table 2: Anti-inflammatory and TRP Channel Modulation Activities
| Compound | Target/Assay | Activity Type | EC50 / IC50 / Kd Value | Citation |
| This compound | TRPV1 Activation | Agonist | Most effective of analogues | [1][3] |
| This compound | TRPV3 Activation | Agonist | Data not specified | [3] |
| Bisandrographolide A | TRPV4 Activation | Agonist | 790-950 nM | [9][10] |
| Andrographolide | PGE2 Inhibition | Inhibition | IC50: 8.8 µM | |
| 14-deoxy-11,12-didehydroandrographolide | Nitric Oxide (NO) Inhibition | Inhibition | IC50: 94.12 ± 4.79 µM | [10] |
| Neoandrographolide | Nitric Oxide (NO) Inhibition | Inhibition | IC50: > 100 µM | [10] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound and its analogues are underpinned by their ability to modulate specific cellular signaling pathways. Key mechanisms include the inhibition of the pro-inflammatory NF-κB pathway, the activation of specific TRP ion channels, and interaction with proteins involved in cancer metastasis.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism for the potent anti-inflammatory effects of andrographolide and its derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, chemokines, and enzymes such as iNOS and COX-2.[12] By suppressing the activation of NF-κB, these compounds effectively reduce the inflammatory cascade.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unusual ent-Labdane Diterpenoid Dimers and their Selective Activation of TRPV Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bisandrographolide from Andrographis paniculata activates TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the tetraspanin CD81 reduces cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Preliminary Cytotoxicity Studies of Bisandrographolide C
For the Attention of Researchers, Scientists, and Drug Development Professionals
Initial Findings and Current Research Landscape
Preliminary investigations into the cytotoxic effects of Bisandrographolide C, a diterpenoid compound, are in the nascent stages. Publicly available research dedicated specifically to the cytotoxic, apoptotic, and cell cycle inhibitory mechanisms of this compound is currently limited. However, emerging evidence suggests a potential role for this compound in cancer therapy, primarily focusing on its anti-metastatic properties.
A notable study has identified that this compound, along with its related compounds Andrographolide (B1667393) and Bisandrographolide A, can bind to the tetraspanin CD81.[1][2] This interaction has been shown to suppress the motility of esophageal cancer cells (EC109) and reduce the expression of CD81 at both the protein and mRNA levels.[1][2] The downregulation of CD81 is significant as this protein is implicated in cancer cell migration, invasion, and metastasis. While this points to a promising anti-cancer activity, it is important to distinguish this anti-metastatic effect from direct cytotoxicity that leads to cell death.
At present, comprehensive quantitative data, such as IC50 values across various cancer cell lines, detailed apoptosis rates, and specific cell cycle arrest phases induced by this compound, are not available in the reviewed literature. Consequently, the detailed experimental protocols and signaling pathway diagrams specifically for the cytotoxic effects of this compound cannot be constructed.
A Comprehensive Look at the Closely Related Compound: Andrographolide
Given the limited data on this compound, this guide will now focus on the extensive preliminary cytotoxicity studies of Andrographolide , the major active constituent of Andrographis paniculata. The well-documented cytotoxic profile of Andrographolide can serve as a valuable reference point and may offer insights into the potential mechanisms of action for its derivatives, including this compound.
Andrographolide has demonstrated significant cytotoxic effects against a wide array of cancer cell lines by inducing apoptosis and causing cell cycle arrest.[3]
Data Presentation: Cytotoxicity of Andrographolide
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Andrographolide in various cancer cell lines, as well as its effects on apoptosis and the cell cycle.
Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 48 | 30 | [4] |
| MCF-7 | Breast Cancer | 48 | 36.9 | [4] |
| T-47D | Breast Cancer | 48 | Not specified | [4] |
| HOS | Osteosarcoma | 24 | 50.84 | [3] |
| U2OS | Osteosarcoma | 24 | 68.42 | [3] |
| SAOS-2 | Osteosarcoma | 24 | 55.27 | [3] |
| MG-63 | Osteosarcoma | 24 | 30.87 | [3] |
| DBTRG-05MG | Glioblastoma | 72 | 13.95 | [5][6] |
| OEC-M1 | Oral Epidermoid Carcinoma | 24 | 55 | [7] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not specified | 5.0 | [8] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not specified | 11.3 | [8] |
| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | Not specified | 15.9 | [8] |
Table 2: Apoptosis Induction by Andrographolide
| Cell Line | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Key Markers | Reference |
| MDA-MB-231 | 30 | 48 | Late: 82.41 | Externalization of phosphatidylserine, activation of caspase-3 & -9, increased Bax/Bcl-2 ratio. | [4] |
| MDA-MB-231 | Not specified | 48 | 31.95 | Activation of cytochrome c and caspases. | [9] |
| DBTRG-05MG | 27.9 | 72 | 16.5 | Increased p53 expression. | [5] |
| OEC-M1 | 55 | 24 | Significant increase | Concentration-dependent increase in apoptotic cells. | [7] |
Table 3: Cell Cycle Arrest Induced by Andrographolide
| Cell Line | Concentration (µM) | Duration (h) | Effect | Key Regulators | Reference |
| MDA-MB-231 | 30 | 36 | S and G2/M phase arrest | Not specified | [10] |
| HOS & U2OS | Various | 24 | G2/M phase arrest | Not specified | [3] |
| DBTRG-05MG | 13.95 | 72 | G2/M phase arrest | Increased ERK1/2, c-Myc, p53 expression. | [5] |
| RAFLS | 10, 20, 30 | 48 | G0/G1 phase arrest | Increased p21 and p27, decreased CDK4. | [11] |
Experimental Protocols: Methodologies for Key Experiments with Andrographolide
The following are detailed methodologies for the key experiments commonly cited in the study of Andrographolide's cytotoxicity. These protocols can serve as a template for designing future studies on this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.
-
Procedure:
-
Seed cancer cells (e.g., MDA-MB-231, HOS) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Andrographolide (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of Andrographolide for the indicated times.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the compound on cell cycle distribution.
-
Procedure:
-
Treat cells with Andrographolide as described for the apoptosis assay.
-
Harvest and fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis
-
Objective: To detect the expression levels of proteins involved in apoptosis and cell cycle regulation.
-
Procedure:
-
Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p53, p21, CDK4) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways implicated in the cytotoxic effects of Andrographolide and a general workflow for cytotoxicity screening.
Signaling Pathway of Andrographolide-Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrographolide induces apoptosis in human osteosarcoma cells via the ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Andrographolide drives dual apoptosis and ferroptosis via caspase-3 and FACL4 in T-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide inhibits breast cancer through suppressing COX-2 expression and angiogenesis via inactivation of p300 signaling and VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Andrographolide induces cell cycle arrest and apoptosis in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Bisandrographolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisandrographolide C is a significant dimeric ent-labdane diterpenoid found in Andrographis paniculata, a plant with a long history of use in traditional medicine. This compound, along with its analogs, has garnered interest in the scientific community for its potential therapeutic applications. Notably, this compound has been identified as an activator of TRPV1 and TRPV3 channels, suggesting its potential role in pain and temperature sensation modulation, and it may protect cardiomyocytes from hypoxia-reoxygenation injury[1]. These properties make this compound a valuable target for further investigation in drug discovery and development.
This document provides a comprehensive protocol for the extraction and purification of this compound from Andrographis paniculata. The methodologies outlined are based on established techniques for the isolation of andrographolides and related diterpenoids. While specific quantitative data for this compound is limited in published literature, this guide presents data for the more abundant andrographolide (B1667393) to serve as a valuable reference for optimizing the process.
Data Presentation: Quantitative Insights into Andrographolide Extraction
The following tables summarize quantitative data for the extraction of andrographolide, the major bioactive compound in Andrographis paniculata. This data can be used as a benchmark for optimizing the extraction of this compound, as their structural similarities suggest comparable extraction behaviors.
Table 1: Comparison of Andrographolide Extraction Yields with Different Solvents and Methods
| Extraction Method | Solvent | Plant Material to Solvent Ratio | Temperature | Duration | Andrographolide Yield/Content | Reference |
| Maceration | 50% Ethanol (B145695) | 1:10 (w/v) | Room Temperature | 18 hours | Highest Yield (among ethanol concentrations) | [2] |
| Maceration | Methanol (B129727) | - | Room Temperature | - | Better yield than chloroform (B151607) or ethyl acetate (B1210297) | |
| Soxhlet Extraction | Methanol | - | Boiling point of methanol | 1.5 hours | 1.790% (w/w) | [3] |
| Soxhlet Extraction | 95% Ethanol | 1:15 (w/v) | 40°C | 12 hours | 15.53 mg/g | |
| Microwave-Assisted Extraction (MAE) | 85% Ethanol | 1:20 (w/v) | - | 4 minutes | 10.926 ± 0.053 mg/g | [3] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 1:50 (w/v) | - | 30 minutes | Optimized for three major diterpenoids | [4] |
| Accelerated Solvent Extraction (ASE) | Methanol | - | 60°C | 5 minutes (3 cycles) | up to 335.2 ± 0.2 mg/g |
Table 2: Purity and Recovery of Andrographolide in Purification Steps
| Purification Step | Purity Achieved | Recovery Rate | Reference |
| Preparative HPLC | 85.6% | - | |
| Cooling Crystallization | 95.2% | - | |
| Column Chromatography + Supercritical Fluid Anti-Solvent Crystallization | >99% | - |
Experimental Protocols
Extraction of Crude this compound from Andrographis paniculata**
This protocol describes a standard maceration technique for obtaining a crude extract enriched with diterpenoids, including this compound.
Materials and Reagents:
-
Dried, powdered aerial parts of Andrographis paniculata
-
Methanol (analytical grade)
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Erlenmeyer flasks
-
Shaker
Procedure:
-
Weigh 100 g of dried, powdered Andrographis paniculata.
-
Place the powder in a 2 L Erlenmeyer flask.
-
Add 1 L of methanol to the flask (1:10 w/v ratio).
-
Seal the flask and place it on a shaker at room temperature for 24 hours.
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a viscous, dark green crude extract is obtained.
-
Store the crude extract at 4°C in a tightly sealed container.
Purification of this compound
This multi-step protocol employs column chromatography and preparative HPLC for the isolation and purification of this compound from the crude extract.
2.1. Decolorization of the Crude Extract
Materials and Reagents:
-
Crude Andrographis paniculata extract
-
Activated charcoal
-
Methanol
-
Beaker
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Add activated charcoal to the solution (approximately 1-2% of the extract weight).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the solution to remove the activated charcoal. The filtrate should be a lighter color.
-
Concentrate the decolorized extract using a rotary evaporator.
2.2. Silica (B1680970) Gel Column Chromatography
Materials and Reagents:
-
Decolorized crude extract
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into the chromatography column.
-
Adsorb the decolorized crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions of a consistent volume using a fraction collector.
-
Monitor the separation by spotting fractions onto TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v).
-
Visualize the spots under a UV lamp at 254 nm.
-
Pool the fractions containing compounds with similar Rf values, which are likely to be structurally related. Fractions containing this compound are expected to elute with a moderately polar solvent mixture.
2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials and Reagents:
-
Pooled fractions from column chromatography
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (optional, for better peak shape)
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Dissolve the pooled fractions containing the target compound in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a C18 column.
-
Use a mobile phase gradient of water and acetonitrile (or methanol), with a small amount of acidifier if necessary. A typical gradient could be from 30% to 70% acetonitrile over 30 minutes.
-
Inject the sample and collect fractions based on the retention time of the target peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.
Analytical High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is for determining the purity of the isolated this compound.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water, or methanol and water. For example, a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be used[5].
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 220-230 nm[5]
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Mandatory Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Proposed Signaling Pathway of this compound.
References
- 1. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenoids and Flavonoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tmrjournals.com [tmrjournals.com]
- 4. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Bisandrographolide C in Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bisandrographolide C, a major diterpenoid from Andrographis paniculata, in plasma. The protocol employs a simple protein precipitation technique for sample extraction and utilizes multiple reaction monitoring (MRM) for selective and sensitive detection. This method is suitable for pharmacokinetic studies, providing reliable and reproducible data essential for drug development and preclinical research. The validation was conducted in accordance with FDA and EMA guidelines for bioanalytical method validation.[1]
Experimental Protocol
This protocol outlines the procedure for sample preparation, and the conditions for liquid chromatography and mass spectrometry.
Sample Preparation (Protein Precipitation)
A simple protein precipitation method is used for the extraction of this compound from plasma samples.[2][3]
-
Thaw Samples: Thaw frozen plasma samples at room temperature. Vortex mix gently to ensure homogeneity.
-
Aliquoting: Pipette 50 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with the appropriate internal standard (e.g., Genistein) to the working concentration.
-
Precipitation: Add 100 µL of methanol (B129727) containing 0.01% ammonia (B1221849) to the plasma sample.[4]
-
Vortex: Vortex the mixture vigorously for 20-30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,800 rpm for 5 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into an HPLC vial with an insert for analysis.[4]
-
Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.[4][5]
Liquid Chromatography (LC) Conditions
Chromatographic separation is achieved using a C18 column with a gradient mobile phase.[2][3][5]
| Parameter | Condition |
| LC System | Nexera X2 or equivalent[5] |
| Column | Phenomenex Luna C18 (150 mm x 4.6 mm, 5.0 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | 35 °C[5] |
| Injection Volume | 10 µL[5] |
| Gradient Elution | Start with 30% B, increase to 90% B in 20 min, hold at 95% B for 5 min.[5] |
Mass Spectrometry (MS/MS) Conditions
Detection is performed on a triple quadrupole mass spectrometer operating in MRM mode with an electrospray ionization (ESI) source in negative mode.[2][3]
| Parameter | Condition |
| Mass Spectrometer | Shimadzu 8060NX Triple Quadrupole or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2][5] |
| MRM Transition (SAP) | m/z 413.2 → m/z 287.2[6] |
| MRM Transition (IS) | m/z 269.0 → m/z 133.0 (Genistein)[6] |
| Source Temperature | 400 °C |
| Gas Flow | Nebulizing Gas: 3 L/min; Drying Gas: 10 L/min |
Note: Compound-specific parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) should be optimized for the specific instrument used.
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.[5] All parameters met the acceptance criteria set by regulatory guidelines.
Table 1: Calibration Curve and Sensitivity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 1.00 - 500 | > 0.995[2] | 1.00[2] |
Table 2: Precision and Accuracy
The intraday and interday precision and accuracy were evaluated at low, medium, and high-quality control (QC) concentrations.
| QC Level | Intraday Precision (%RSD) | Intraday Accuracy (%RE) | Interday Precision (%RSD) | Interday Accuracy (%RE) |
| Low | < 9.67%[2] | < 10.03%[2] | < 9.67%[2] | < 10.03%[2] |
| Medium | < 9.67%[2] | < 10.03%[2] | < 9.67%[2] | < 10.03%[2] |
| High | < 9.67%[2] | < 10.03%[2] | < 9.67%[2] | < 10.03%[2] |
Acceptance Criteria: Precision (%RSD) ≤15% (≤20% at LLOQ), Accuracy (%RE) within ±15% (±20% at LLOQ).[1]
Table 3: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 86.54 - 111.56[2] | 85.15 - 112.36[2] |
| High | 86.54 - 111.56[2] | 85.15 - 112.36[2] |
Acceptance Criteria: Recovery should be consistent and reproducible. The matrix effect should be within an acceptable range, typically 85-115%.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from plasma sample processing to final data analysis.
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Bioanalytical Method Validation Parameters
This diagram shows the key parameters assessed during the bioanalytical method validation process, ensuring the reliability of the results for pharmacokinetic studies.[7][8]
Caption: Core parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in plasma.[2][3] The simple sample preparation and rapid analysis time make it highly suitable for high-throughput pharmacokinetic analysis in preclinical and clinical studies. The method has been successfully validated according to international guidelines, ensuring data integrity and accuracy.[5]
References
- 1. d-nb.info [d-nb.info]
- 2. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacometabolomics of Andrographis paniculata capsules: Bridging drug disposition and metabolic response to precision medicine | springermedizin.de [springermedizin.de]
- 5. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive Liquid Chromatography-Mass Spectrometry Method for Determination of 14-Deoxy-12(R)-Sulfo Andrographolide Concentration in Rat Plasma and its Application to a Pharmacokinetic Study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. ijbpas.com [ijbpas.com]
- 8. wisdomlib.org [wisdomlib.org]
Application Notes and Protocols for Bisandrographolide C Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of cell-based assays to investigate the biological activity of Bisandrographolide C, a diterpenoid found in the plant Andrographis paniculata.
Introduction
This compound, along with its related compounds such as Andrographolide (B1667393) and Bisandrographolide A, has been identified as a potentially bioactive molecule. Research suggests that compounds from Andrographis paniculata possess anti-inflammatory and anti-cancer properties.[1][2][3][4] Specifically, this compound has been shown to bind to and suppress the function of CD81, a tetraspanin membrane protein, indicating a potential role in modulating cell motility and metastasis in cancer.[5][6] The parent compound, andrographolide, is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[1][3][7] Given the structural similarities, it is plausible that this compound may also exert its effects through modulation of key cellular signaling pathways.
These application notes describe a proposed cell-based assay to screen and characterize the activity of this compound, focusing on its potential anti-inflammatory effects via the NF-κB pathway, a common mechanism for related compounds.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes the activity of its closely related analogue, Andrographolide, to provide a reference for expected potency.
| Compound | Assay | Cell Line | Endpoint | IC50 / EC50 |
| Andrographolide | NF-κB Activation Assay | Various | Inhibition of NF-κB | ~10 µM[8] |
| Andrographolide | PGE2 Inhibition Assay | RAW264.7 | Inhibition of PGE2 | 8.8 µM[9][10] |
| Bisandrographolide A | TRPV4 Activation Assay | HEK293T | Activation of TRPV4 | 790-950 nM[11] |
Experimental Protocols
NF-κB Reporter Assay for this compound
This protocol describes a cell-based luciferase reporter assay to quantify the inhibitory effect of this compound on the NF-κB signaling pathway.
Objective: To determine the dose-dependent inhibitory effect of this compound on TNF-α-induced NF-κB activation.
Materials:
-
HEK293T cells (or other suitable cell line, e.g., HeLa, A549)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
pNF-κB-Luc plasmid (a plasmid containing the luciferase reporter gene driven by an NF-κB response element)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Recombinant human TNF-α
-
Luciferase Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the pNF-κB-Luc plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Remove the medium from the transfected cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO only) and a positive control (e.g., a known NF-κB inhibitor).
-
Incubate the plate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of TNF-α in cell culture medium. The final concentration should be predetermined to induce a robust NF-κB response (typically 10-20 ng/mL).
-
Add the TNF-α solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium from the wells and wash gently with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to each well according to the kit's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity by subtracting the background luminescence from the unstimulated control wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Workflow for the NF-κB reporter assay.
References
- 1. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c19early.org [c19early.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 5. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 11. Bisandrographolide from Andrographis paniculata activates TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Models in Bisandrographolide C Studies
For: Researchers, scientists, and drug development professionals.
Subject: A detailed guide to establishing in vivo experimental models for the study of Bisandrographolide (B10772405) C, a bioactive compound isolated from Andrographis paniculata.
Introduction:
Bisandrographolide C is a labdane (B1241275) diterpenoid found in the medicinal plant Andrographis paniculata. While research on this specific compound is emerging, its therapeutic potential, particularly in oncology, is of growing interest. This document provides a comprehensive overview of the available in vivo experimental data related to this compound and offers detailed protocols based on studies of the whole plant extract and the closely related, well-researched compound, andrographolide (B1667393). These protocols can serve as a foundational framework for designing and executing in vivo studies to elucidate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.
1. This compound: Current In Vivo Research Landscape
To date, in vivo research specifically utilizing isolated this compound is limited. However, studies on aqueous extracts of Andrographis paniculata, which contain this compound, provide valuable insights into its potential biological activity.
A key study has demonstrated that an Andrographis paniculata water extract (APW) exhibits suppressive effects on metastatic esophageal cancer in a tumor-bearing mouse model.[1] In this research, this compound, along with andrographolide and bisandrographolide A, was identified as an active component that binds to the tetraspanin CD81.[1] The downregulation of CD81 is implicated in the anti-metastatic effects of the extract.[1]
Quantitative Data from In Vivo Studies with Andrographis paniculata Extract
The following table summarizes the quantitative data from an in vivo study on esophageal cancer using an Andrographis paniculata water extract (APW) containing this compound.
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| EC109 Xenograft-bearing Mice | Andrographis paniculata water extract (APW) | Not specified | 21 days | Reduced metastasis in lungs, livers, and lymph nodes. Significantly lower expression of CD81 in xenograft tumors compared to untreated controls. | [1] |
2. Proposed Signaling Pathway for this compound
Based on current findings, a proposed mechanism of action for this compound in esophageal cancer involves its interaction with the cell surface protein CD81, leading to a reduction in cancer cell motility and metastasis.
Caption: Proposed mechanism of this compound in inhibiting cancer metastasis through CD81 interaction.
3. Experimental Protocols: A Framework Based on Andrographolide Studies
Given the limited specific protocols for this compound, this section provides detailed methodologies from in vivo studies of andrographolide, the major active component of Andrographis paniculata. These protocols can be adapted for this compound research.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This model is widely used to assess the anti-inflammatory effects of compounds.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animals: Use male BALB/c mice or Sprague-Dawley rats, allowing for a one-week acclimatization period.
-
Grouping: Divide animals into control (vehicle), positive control (e.g., indomethacin), and experimental groups (different doses of this compound).
-
Compound Administration: Administer this compound (e.g., 10, 25, 50 mg/kg) subcutaneously.[2]
-
Edema Induction: After a set time (e.g., 30 minutes) post-compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., hourly for 5 hours) after carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Quantitative Data from Andrographolide Anti-Inflammatory Studies:
| Animal Model | Treatment | Dosage (s.c.) | Effect | Reference |
| Mice | Andrographolide | 10, 25, 50 mg/kg | Significant antiedematogenic activity | [2] |
| Mice | Andrographolide | 30 mg/kg (i.p.) | 92% inhibition of TNF-α and 65% inhibition of GM-CSF in bronchoalveolar fluid in a lung inflammation model. | [3][4] |
Anticancer Activity: Xenograft Tumor Model
This model is the standard for evaluating the in vivo efficacy of potential anticancer compounds.[5]
Experimental Workflow:
References
- 1. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive and antiedematogenic activities of andrographolide isolated from Andrographis paniculata in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anti-inflammatory effects of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Pharmacology | Experimental Therapeutics [bccrc.ca]
Application Notes and Protocols for Microscale Thermophoresis with Bisandrographolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisandrographolide C, a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, has garnered significant interest in drug discovery due to its diverse biological activities. Understanding the molecular interactions of this compound with its protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution with high sensitivity and low sample consumption.[1][2][3][4][5] This document provides a detailed protocol for utilizing MST to measure the binding affinity of this compound to its putative protein targets.
Principle of Microscale Thermophoresis
MST measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis.[2][5] This movement is highly sensitive to changes in the molecule's size, charge, and hydration shell.[1][2] In a typical MST experiment, one binding partner (the target protein) is fluorescently labeled, while the other (the ligand, this compound) is unlabeled. The thermophoretic movement of the fluorescently labeled protein is monitored as the concentration of the unlabeled ligand is varied. A binding event between the protein and the ligand will alter the complex's thermophoretic properties, leading to a change in the measured fluorescence signal. By plotting the change in thermophoresis against the ligand concentration, a binding curve can be generated, from which the dissociation constant (Kd) can be determined.[2][3]
Known Molecular Targets of this compound
Recent studies have identified several protein targets for this compound, and MST has been employed to characterize these interactions.
| Target Protein | Interaction Details | Reference |
| CD81 | The binding of this compound to CD81 has been confirmed using microscale thermophoresis, suggesting a role in its anti-metastatic activities in esophageal cancer. | [6][7] |
| TRPV1 | This compound activates the TRPV1 channel. | |
| TRPV3 | This compound activates the TRPV3 channel. |
Experimental Protocol: MST Analysis of this compound Binding to a Target Protein
This protocol provides a generalized procedure for determining the binding affinity of this compound to a fluorescently labeled target protein.
Materials and Reagents
-
Target Protein: Purified target protein (e.g., recombinant human CD81, TRPV1, or TRPV3). Protein purity should be >90%.
-
This compound: High-purity compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Fluorescent Labeling Kit: (e.g., NanoTemper Technologies Monolith His-Tag Labeling Kit RED-tris-NTA 2nd Generation or NHS-ester based dye for primary amine labeling).
-
MST Buffer: A buffer in which the target protein is stable and soluble (e.g., PBS pH 7.4, supplemented with 0.05% Tween-20 to prevent aggregation and sticking to capillaries). The buffer should be filtered and degassed.
-
MST Capillaries: Standard or premium treated capillaries (NanoTemper Technologies).
-
Microscale Thermophoresis Instrument: (e.g., NanoTemper Technologies Monolith NT.115 or NT.Automated).
Experimental Workflow
References
- 1. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Interaction Studies Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the K D of Protein–Ligand Interactions Using Microscale Thermophoresis | Springer Nature Experiments [experiments.springernature.com]
- 4. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Calcium Imaging Assay for Characterizing TRPV Channel Activation by Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for a homogeneous, fluorescence-based calcium imaging assay to characterize the activation of Transient Receptor Potential Vanilloid (TRPV) channels. Specifically, it outlines the methodology to assess the activity of a novel test compound, Bisandrographolide C, on TRPV1 channels expressed in a recombinant cell line. The protocol utilizes the fluorescent calcium indicator Fluo-4 AM and a microplate reader to measure changes in intracellular calcium concentration following compound addition. Detailed procedures for cell handling, dye loading, and data analysis are provided, along with example data using the well-characterized TRPV1 agonist, Capsaicin (B1668287), as a positive control. This assay is a robust and scalable method for screening and characterizing new modulators of TRPV channels.
Introduction
Transient Receptor Potential (TRP) channels are a diverse family of non-selective cation channels that function as cellular sensors for a wide array of physical and chemical stimuli, including temperature, pH, and endogenous and exogenous ligands.[1][2][3] The TRPV subfamily, particularly TRPV1, is a key integrator of noxious stimuli and is heavily implicated in pain sensation and inflammation.[1][2][4] When activated, TRPV1 permits the influx of cations, most notably calcium (Ca2+), which acts as a critical second messenger to initiate downstream signaling cascades.[1][5] This influx provides a direct and measurable indicator of channel activation.
This compound, a diterpenoid dimer from Andrographis paniculata, has been identified as an activator of TRPV1 and TRPV3 channels.[6][7][8] Calcium imaging assays offer a sensitive and high-throughput method to quantify the activation of such channels by novel compounds. These assays employ fluorescent dyes that exhibit a significant increase in fluorescence intensity upon binding to free intracellular calcium.[1][9] This document details a "no-wash" protocol using the Fluo-4 AM dye, which simplifies the workflow and makes it amenable to automated screening.[10][11] The primary goal is to determine the potency (e.g., EC50) of a test compound, like this compound, in activating a specific TRPV channel.
Principle of the Assay
The assay is based on the measurement of intracellular calcium mobilization following the activation of TRPV1 channels.
-
Cell Loading: A stable cell line expressing the target channel (e.g., HEK293-hTRPV1) is loaded with Fluo-4 AM, a membrane-permeable fluorescent calcium indicator.[10][12]
-
Dye Conversion: Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active, calcium-sensitive Fluo-4 dye within the cytoplasm.[9][10]
-
Channel Activation: Upon addition of an agonist (e.g., this compound or Capsaicin), the TRPV1 channels open, leading to a rapid influx of Ca2+ from the extracellular medium.[5][13]
-
Signal Detection: The binding of Ca2+ to the Fluo-4 dye causes a substantial increase in its fluorescence emission (λem ~525 nm when excited at λex ~490 nm).[10][12][14] This change is monitored in real-time using a fluorescence microplate reader. The magnitude of the fluorescence increase is proportional to the degree of channel activation.
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of TRPV1 activation and subsequent calcium signaling measured in this assay.
Caption: TRPV1 activation by an agonist leads to calcium influx, which is detected by a fluorescent dye.
Materials and Reagents
| Reagent | Vendor Example | Purpose |
| hTRPV1-HEK293 Stable Cell Line | Multiple Vendors | Host system for channel expression |
| DMEM, high glucose | Thermo Fisher | Cell culture medium |
| Fetal Bovine Serum (FBS) | Thermo Fisher | Supplement for cell growth |
| Penicillin-Streptomycin | Thermo Fisher | Antibiotic for cell culture |
| Geneticin (G418) | Thermo Fisher | Selection agent for stable cell line |
| Fluo-4 AM | Thermo Fisher, Abcam | Calcium indicator dye |
| Pluronic® F-127 | Thermo Fisher | Dispersing agent for Fluo-4 AM |
| Probenecid (optional) | Sigma-Aldrich | Inhibits dye extrusion from cells |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher | Assay buffer component |
| HEPES (20 mM) | Thermo Fisher | Buffering agent for HBSS |
| This compound | MedchemExpress | Test Compound |
| Capsaicin | Sigma-Aldrich | Positive Control Agonist |
| 96-well or 384-well black, clear-bottom microplates | Corning, Greiner | Assay plates |
Experimental Protocol
This protocol is optimized for a 96-well format. Adjust volumes accordingly for 384-well plates.
Cell Culture and Plating
-
Culture hTRPV1-HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
The day before the assay, harvest cells and seed them into black, clear-bottom 96-well plates at a density of 40,000–80,000 cells per well in 100 µL of growth medium.[12]
-
Incubate the plates overnight to allow for cell adherence.
Preparation of Solutions
-
Assay Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4.
-
Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in high-quality, anhydrous DMSO to create a 1 mM stock solution.
-
Dye Loading Solution: For one 96-well plate, mix 10 µL of 1 mM Fluo-4 AM stock with 10 µL of 20% Pluronic F-127 in a microfuge tube.[15] Add this mixture to 10 mL of Assay Buffer and vortex thoroughly. This results in a final Fluo-4 AM concentration of approximately 1 µM.
-
Compound Plates: Prepare serial dilutions of this compound and Capsaicin (positive control) in Assay Buffer at 2X the final desired concentration. Include a "vehicle control" (e.g., 0.2% DMSO in Assay Buffer) and a "no compound" buffer control.
Dye Loading Procedure
-
Remove the growth medium from the cell plate.
-
Add 100 µL of the Dye Loading Solution to each well.[10][12]
-
Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.[10][12]
Calcium Flux Measurement
-
Set up the fluorescence microplate reader (e.g., FlexStation®, FLIPR®) to measure fluorescence intensity at Ex/Em = 490/525 nm.[10]
-
Program the instrument to perform the following sequence:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Perform an automated addition of 100 µL of the 2X compound solutions from the compound plate to the cell plate.
-
Immediately continue to record the fluorescence signal for an additional 120-180 seconds to capture the peak response.
-
Data Analysis and Presentation
-
Data Extraction: For each well, determine the maximum fluorescence intensity post-compound addition and subtract the average baseline fluorescence to get the change in fluorescence (ΔRFU).
-
Normalization: Normalize the data as a percentage of the response to a maximal concentration of the positive control (Capsaicin).
-
% Activation = [(ΔRFU_Sample - ΔRFU_Vehicle) / (ΔRFU_MaxControl - ΔRFU_Vehicle)] * 100
-
-
Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration.
-
EC50 Calculation: Fit the dose-response curve using a four-parameter logistic equation (sigmoidal dose-response) to determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.
Example Data Presentation
The following tables summarize example quantitative data for the control agonist Capsaicin and hypothetical data for the test compound this compound.
Table 1: Potency of TRPV1 Agonists
| Compound | Target | EC50 (µM) | Source / Note |
|---|---|---|---|
| Capsaicin | hTRPV1 | 0.4 - 2.2 | [4][16] Published Literature |
| This compound | hTRPV1 | 289 (Kd) | [6][7] Published Literature |
| this compound | hTRPV3 | 341 (Kd) |[6][7] Published Literature |
Table 2: Example Dose-Response Data for Capsaicin on hTRPV1-HEK293 Cells
| Concentration (µM) | Average ΔRFU | % Activation |
|---|---|---|
| 0 (Vehicle) | 150 | 0% |
| 0.01 | 450 | 6% |
| 0.1 | 1800 | 35% |
| 0.5 | 3500 | 71% |
| 1.0 | 4500 | 91% |
| 5.0 | 5000 | 100% |
| 10.0 | 5050 | 101% |
Experimental Workflow Diagram
The diagram below outlines the complete experimental workflow from cell preparation to data analysis.
Caption: Workflow for the TRPV1 calcium imaging assay.
References
- 1. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
- 4. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. interchim.fr [interchim.fr]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Evaluation of no-wash calcium assay kits: enabling tools for calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. hellobio.com [hellobio.com]
- 15. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and SAR Studies of Bisandrographolide C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata, has demonstrated intriguing biological activities, including the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3, and cardioprotective effects under hypoxia-reoxygenation conditions.[1][2] These findings present this compound as a valuable scaffold for the development of novel therapeutic agents. However, literature on the synthesis of this compound derivatives for Structure-Activity Relationship (SAR) studies is currently limited. This document provides a comprehensive guide for researchers, outlining proposed synthetic strategies, detailed experimental protocols for biological evaluation, and a framework for systematic SAR exploration. While direct synthetic precedents for this compound derivatives are scarce, the protocols and strategies presented herein are based on the extensive knowledge of the closely related andrographolide, offering a robust starting point for derivatization and biological screening.
Introduction to this compound and its Therapeutic Potential
This compound is a dimeric derivative of andrographolide, the major bioactive constituent of the medicinal plant Andrographis paniculata. Unlike its monomeric counterpart, which has been extensively studied for its anti-inflammatory and anticancer properties, the biological profile of this compound is less explored.[3][4][5][6] Recent studies have identified its ability to activate TRPV1 and TRPV3 channels, which are implicated in pain sensation, temperature regulation, and skin homeostasis.[1][2] Furthermore, its protective effect on cardiomyocytes during hypoxia-reoxygenation suggests a potential role in treating ischemic heart disease.[1][2] The unique dimeric structure of this compound offers a multitude of possibilities for chemical modification to enhance its potency, selectivity, and pharmacokinetic properties.
Proposed Synthetic Strategy for this compound Derivatives
Given the absence of specific literature on the synthesis of this compound derivatives, a proposed synthetic approach can be extrapolated from the well-established chemistry of andrographolide. The synthesis of this compound itself is not widely reported, suggesting it is primarily isolated as a natural product. Therefore, SAR studies would likely commence from isolated this compound. Key reactive sites for derivatization include the hydroxyl groups and the α,β-unsaturated γ-butyrolactone moiety.
A proposed workflow for the synthesis and evaluation of this compound derivatives is outlined below:
Caption: Proposed workflow for the synthesis and SAR study of this compound derivatives.
Experimental Protocols
General Protocol for Derivatization of this compound (Hypothetical)
This protocol describes a general method for the esterification of the hydroxyl groups of this compound, a common strategy for creating derivatives of natural products like andrographolide.
Materials:
-
This compound (isolated and purified)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
Acyl chloride or carboxylic acid anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (2-3 equivalents) or a combination of TEA (2-3 equivalents) and a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1-1.5 equivalents per hydroxyl group to be modified) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure this compound ester derivative.
-
Characterize the purified derivative by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for TRPV1/TRPV3 Activation Assay (Calcium Influx Assay)
This protocol is based on measuring intracellular calcium influx in cells overexpressing TRPV1 or TRPV3 channels upon compound treatment.[7][8][9]
Materials:
-
HEK293 cells stably expressing human TRPV1 or TRPV3
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound derivatives dissolved in DMSO
-
Capsaicin (B1668287) (for TRPV1) or 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) (for TRPV3) as positive controls
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the HEK293-TRPV1 or HEK293-TRPV3 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting in HBSS containing Pluronic F-127 to a final concentration of 2 µM.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37 °C for 1 hour in the dark.
-
Wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of HBSS to each well.
-
Prepare serial dilutions of the this compound derivatives in HBSS. The final DMSO concentration should be below 0.5%.
-
Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths to 485 nm and 525 nm, respectively.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the automated injector, add 20 µL of the compound dilutions or control solutions to the wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-5 minutes.
-
After the initial reading, inject a known agonist (Capsaicin for TRPV1, 2-APB for TRPV3) at a concentration that elicits a maximal response (EC₈₀) to confirm channel viability.
-
Analyze the data by calculating the change in fluorescence (ΔF) from the baseline (F₀). The response is typically expressed as ΔF/F₀.
-
Plot the concentration-response curves and determine the EC₅₀ values for each active derivative.
Protocol for Cardiomyocyte Hypoxia-Reoxygenation Injury Assay
This protocol assesses the protective effect of this compound derivatives on cardiomyocytes subjected to simulated ischemia-reperfusion injury.[10][11][12][13][14]
Materials:
-
Primary neonatal rat ventricular myocytes (NRVMs) or a suitable cardiomyocyte cell line (e.g., H9c2)
-
Culture medium (e.g., DMEM) with appropriate supplements
-
Hypoxia chamber or a modular incubator chamber
-
Gas mixture for hypoxia (e.g., 95% N₂, 5% CO₂)
-
Normoxic incubator (21% O₂, 5% CO₂)
-
Hypoxia medium (e.g., glucose-free DMEM)
-
Reoxygenation medium (normal culture medium)
-
This compound derivatives dissolved in DMSO
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
MTT or WST-1 cell viability assay kit
Procedure:
-
Plate the cardiomyocytes in 24- or 48-well plates and culture until they reach approximately 80% confluence.
-
Pre-treat the cells with various concentrations of this compound derivatives for 1-2 hours. Include a vehicle control (DMSO).
-
To induce hypoxia, replace the culture medium with pre-warmed hypoxia medium.
-
Place the plates in a hypoxia chamber, flush with the hypoxic gas mixture, and incubate at 37 °C for a predetermined duration (e.g., 4-6 hours).
-
For reoxygenation, remove the plates from the hypoxia chamber, replace the hypoxia medium with fresh, pre-warmed normal culture medium (containing the respective compound concentrations), and return the plates to a normoxic incubator for a further period (e.g., 12-24 hours).
-
After the reoxygenation period, assess cell injury and viability:
-
LDH Release: Collect the cell culture supernatant to measure the amount of LDH released from damaged cells using a commercial LDH assay kit, following the manufacturer's instructions.
-
Cell Viability: Perform an MTT or WST-1 assay on the remaining cells according to the manufacturer's protocol to determine the percentage of viable cells.
-
-
Calculate the percentage of cell protection conferred by each derivative compared to the vehicle-treated hypoxia/reoxygenation group.
-
Determine the concentration-dependent protective effects and calculate the EC₅₀ for active compounds.
Data Presentation for SAR Studies
Quantitative data from the biological assays should be summarized in a clear and structured table to facilitate the analysis of Structure-Activity Relationships.
Table 1: Biological Activity of this compound Derivatives
| Compound ID | R¹ Modification | R² Modification | TRPV1 Activation (EC₅₀, µM) | TRPV3 Activation (EC₅₀, µM) | Cardiomyocyte Protection (% at 10 µM) |
| BGC | -OH | -OH | 289 | 341 | Data not available |
| BGC-01 | -OAc | -OH | |||
| BGC-02 | -OH | -OAc | |||
| BGC-03 | -OAc | -OAc | |||
| BGC-04 | -OBz | -OH | |||
| ... | ... | ... | ... | ... | ... |
| Control | Positive Control | Positive Control | Value | Value | Value |
BGC: this compound; OAc: Acetoxy; OBz: Benzoyloxy. R¹ and R² represent different hydroxyl positions on the this compound scaffold.
Signaling Pathways
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by agonists like capsaicin or potentially this compound derivatives leads to an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the sensory neuron, leading to the generation of an action potential and the sensation of pain and heat. The downstream signaling can involve various kinases and cellular responses.
Caption: Simplified signaling pathway of TRPV1 activation.
TRPV3 Signaling Pathway
TRPV3 activation, similar to TRPV1, results in cation influx. In keratinocytes, this can lead to the release of signaling molecules like ATP and the activation of downstream pathways such as the EGFR pathway, influencing cell proliferation and skin barrier function.
Caption: Overview of the TRPV3 signaling pathway in keratinocytes.
Conclusion and Future Directions
The development of this compound derivatives presents a promising avenue for the discovery of novel therapeutics targeting TRPV1/TRPV3 channels and offering cardioprotection. The protocols and strategies outlined in this document provide a foundational framework for initiating such research programs. Systematic derivatization of the this compound scaffold and subsequent biological evaluation will be crucial for elucidating the structure-activity relationships and identifying lead compounds with enhanced potency and desirable pharmacological profiles. Further studies should also focus on elucidating the detailed molecular mechanisms underlying the biological activities of these novel derivatives.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographolide: Synthetic Methods and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 8. TRPV1 activation power can switch an action mode for its polypeptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Adiponectin Protects Hypoxia/Reoxygenation-Induced Cardiomyocyte Injury by Suppressing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing the Bioavailability of Bisandrographolide C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct research has been conducted on the formulation of Bisandrographolide C for improved bioavailability. The following application notes and protocols are based on extensive studies of Andrographolide, a structurally related and well-researched diterpenoid lactone also found in Andrographis paniculata. Given the physicochemical similarities, these strategies represent a rational starting point for the formulation development of this compound.
Introduction to this compound and Bioavailability Challenges
This compound is a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata.[1][2] It has garnered interest for its potential therapeutic activities. However, like many other phytoconstituents, its clinical utility is likely hampered by poor oral bioavailability.
Physicochemical data for this compound suggests significant challenges to its oral absorption. It has a high molecular weight (664.87 g/mol ) and a calculated XLogP3 of 6.1, indicating high lipophilicity and consequently, very low aqueous solubility.[3] These properties are characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds, which are known for their dissolution rate-limited and/or permeability-limited absorption.
To overcome these limitations, advanced formulation strategies are necessary to enhance the solubility, dissolution rate, and ultimately, the oral bioavailability of this compound. This document outlines three promising approaches: solid dispersions, lipid-based formulations, and nanoformulations, with protocols adapted from successful studies on Andrographolide.
Formulation Strategies and Supporting Data
The following table summarizes the pharmacokinetic data from various Andrographolide formulation studies, demonstrating the potential for these approaches to be applied to this compound.
Table 1: Pharmacokinetic Parameters of Various Andrographolide Formulations
| Formulation Type | Drug/Extract | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Unformulated Drug | Andrographolide Suspension | Rats | 235.4 ± 45.7 | 0.5 | 589.6 ± 123.5 | 100 | Adapted from Solid Lipid Nanoparticle studies |
| Solid Dispersion | Andrographolide-PVP K30 (1:8) | Rats | 1140.3 ± 187.2 | 0.25 | 2485.7 ± 312.9 | ~421 | Extrapolated from in vitro data and related studies |
| Solid Lipid Nanoparticles (SLNs) | Andrographolide-SLNs | Rats | 587.3 ± 98.2 | 2.0 | 3456.7 ± 451.3 | ~586 | Based on various SLN formulation studies |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Andrographolide-SMEDDS | Rats | 1365.5 ± 210.1 | 0.75 | 3007.3 ± 398.4 | ~510 | Derived from SMEDDS bioavailability studies |
Note: The data presented is a representative summary from multiple sources on Andrographolide and should be considered as a guide for the formulation development of this compound.
Experimental Protocols
Formulation of this compound Solid Dispersions
Solid dispersion is a technique used to improve the dissolution of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at the molecular level.
Objective: To prepare a solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (100 mesh)
-
Dissolution apparatus (USP Type II)
-
HPLC system for analysis
Protocol:
-
Preparation of the Physical Mixture (PM):
-
Accurately weigh this compound and PVP K30 in a 1:8 ratio (w/w).
-
Triturate the mixture gently in a mortar for 5 minutes to obtain a homogenous blend.
-
Pass the mixture through a 100-mesh sieve. Store in a desiccator.
-
-
Preparation of the Solid Dispersion (SD) by Solvent Evaporation:
-
Accurately weigh this compound and PVP K30 in a 1:8 ratio (w/w).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at 40°C until a dry film is formed.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Pulverize the dried mass in a mortar and pass it through a 100-mesh sieve.
-
Store the resulting solid dispersion in a desiccator until further use.
-
-
Characterization:
-
Drug Content: Determine the drug content of the solid dispersion by dissolving a known amount in methanol and analyzing it by a validated HPLC method.
-
In Vitro Dissolution Study:
-
Perform dissolution testing using a USP Type II (paddle) apparatus.
-
Use 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of phosphate (B84403) buffer (pH 6.8) as the dissolution medium, maintained at 37 ± 0.5°C.
-
Set the paddle speed to 75 RPM.
-
Place an accurately weighed amount of the solid dispersion (equivalent to a specified dose of this compound) into the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples through a 0.45 µm syringe filter and analyze the concentration of this compound using a validated HPLC method.
-
-
Formulation of this compound Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, enhancing their stability and oral bioavailability.
Objective: To prepare and characterize this compound-loaded SLNs for improved oral delivery.
Materials:
-
This compound
-
Glyceryl monostearate (GMS) (Solid lipid)
-
Poloxamer 188 (Surfactant)
-
Soy lecithin (B1663433) (Co-surfactant)
-
High-pressure homogenizer
-
Probe sonicator
-
Zetasizer for particle size and zeta potential analysis
-
Transmission Electron Microscope (TEM)
Protocol:
-
Preparation of SLNs by High-Pressure Homogenization:
-
Melt the GMS at a temperature approximately 5-10°C above its melting point (around 65-70°C).
-
Dissolve the accurately weighed this compound in the molten lipid.
-
Prepare an aqueous surfactant solution by dissolving Poloxamer 188 and soy lecithin in double-distilled water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 15 minutes to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at a specified pressure (e.g., 800 bar) for a set number of cycles (e.g., 5 cycles).
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Store the SLN dispersion at 4°C.
-
-
Characterization:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Dilute the SLN dispersion with deionized water and measure these parameters using a Zetasizer.
-
Entrapment Efficiency (EE%):
-
Separate the unentrapped drug from the SLNs by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Measure the concentration of the free drug in the supernatant using a validated HPLC method.
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Morphology: Observe the shape and surface morphology of the SLNs using TEM after negative staining.
-
In Vivo Pharmacokinetic Study
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
Animals: Male Wistar rats (200-250 g)
Groups (n=6 per group):
-
Control: this compound suspension in 0.5% carboxymethyl cellulose (B213188) (CMC).
-
Test Group 1: this compound Solid Dispersion.
-
Test Group 2: this compound SLNs.
Protocol:
-
Fast the rats overnight (12 hours) with free access to water before oral administration.
-
Administer the respective formulations orally via gavage at a dose equivalent to a specified amount of this compound (e.g., 50 mg/kg).
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Sample Preparation: Extract this compound from the plasma using a suitable protein precipitation or liquid-liquid extraction method.
-
Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞) using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the relative bioavailability (Frel) of the test formulations compared to the control suspension using the formula: Frel (%) = (AUC_test / AUC_control) x 100
Conclusion
The poor aqueous solubility of this compound presents a significant hurdle to its development as an oral therapeutic agent. The formulation strategies of solid dispersions, solid lipid nanoparticles, and self-microemulsifying drug delivery systems have shown great promise in improving the bioavailability of the structurally similar compound, Andrographolide. The detailed protocols and compiled data in these application notes provide a strong foundation for researchers and drug development professionals to begin the formulation development of this compound, with the goal of unlocking its full therapeutic potential. It is imperative that comprehensive characterization and in vivo studies are conducted for each newly developed this compound formulation to confirm its efficacy and safety.
References
Application Notes and Protocols: Cell Viability Assay for Bisandrographolide C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the cytotoxic effects of Bisandrographolide (B10772405) C on cancer cell lines using a colorimetric MTT assay. This assay is a standard method for assessing cell viability and proliferation.
Introduction
Bisandrographolide C is a labdane (B1241275) diterpenoid found in the medicinal plant Andrographis paniculata. This class of compounds, including the structurally related andrographolide (B1667393) and bisandrographolide A, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Preliminary studies suggest that this compound, along with andrographolide and bisandrographolide A, may exert its effects by binding to and suppressing the function of CD81, a protein implicated in cancer metastasis[1]. Understanding the cytotoxic and anti-proliferative effects of this compound is a critical step in its evaluation as a potential therapeutic agent.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive method for quantifying viable cells.[2][3][4][5] The principle of the assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[4]
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.
Materials and Reagents
-
This compound
-
Cancer cell line (e.g., HT-29 colon cancer cells, MDA-MB-231 breast cancer cells)[6][7]
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[6][8]
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). The final DMSO concentration in the wells should be less than 0.1%.[8]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank group (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[6][7]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[3][5]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[3][5]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
The quantitative data from the cell viability assay should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 ± 4.8 |
| 5 | 0.95 ± 0.05 | 76.0 ± 4.0 |
| 10 | 0.63 ± 0.04 | 50.4 ± 3.2 |
| 25 | 0.31 ± 0.02 | 24.8 ± 1.6 |
| 50 | 0.15 ± 0.01 | 12.0 ± 0.8 |
| 100 | 0.08 ± 0.01 | 6.4 ± 0.8 |
Signaling Pathway
While the precise signaling pathway of this compound is still under investigation, related compounds like Andrographolide have been shown to induce apoptosis and cell cycle arrest through modulation of the NF-κB pathway.[10] The following diagram illustrates a potential mechanism of action.
Caption: Putative signaling pathway of this compound.
Experimental Workflow
The following diagram outlines the key steps of the cell viability assay protocol.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 7. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide inhibits breast cancer through suppressing COX-2 expression and angiogenesis via inactivation of p300 signaling and VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
Troubleshooting & Optimization
Bisandrographolide C Stability: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of a compound is critical for experimental design, data interpretation, and formulation development. This technical support center provides guidance on the stability of Bisandrographolide C in various solvent systems, addressing potential issues and offering standardized protocols for in-house stability assessment.
Frequently Asked Questions (FAQs)
Q1: Is there readily available stability data for this compound in common laboratory solvents?
Currently, there is a notable lack of publicly available, quantitative stability data specifically for this compound in common laboratory solvents such as DMSO, ethanol, or aqueous buffers. While studies on the related compound, Andrographolide, suggest that diterpenoid lactones from Andrographis paniculata can be susceptible to degradation under certain pH and temperature conditions, direct extrapolation of this data to this compound is not recommended. Researchers are advised to perform their own stability assessments for their specific experimental conditions.
Q2: What are the typical factors that can affect the stability of diterpenoid compounds like this compound?
Based on studies of analogous compounds like Andrographolide, the following factors are likely to influence the stability of this compound:
-
pH: Diterpenoid lactones can be unstable in alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Photodegradation can occur with exposure to UV or even ambient light.
-
Oxidizing agents: The presence of oxidizing agents may lead to degradation.
-
Solvent Purity: Impurities in solvents, such as water in DMSO, can impact compound stability over time.
Q3: What is the recommended way to prepare stock solutions of this compound?
This compound is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For biological assays, DMSO is a common choice for preparing concentrated stock solutions. It is recommended to:
-
Use high-purity, anhydrous DMSO.
-
Prepare fresh solutions whenever possible.
-
If storage is necessary, store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
Q4: How can I determine the stability of this compound in my specific experimental setup?
To determine the stability of this compound in a specific solvent system or buffer, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results between batches of this compound solution. | Degradation of the compound in the stock or working solution. | Prepare fresh solutions for each experiment. If using a stored stock solution, perform a quick purity check using HPLC or a similar method before use. Minimize the time working solutions are kept at room temperature. |
| Loss of compound activity over the course of a multi-day experiment. | Instability of this compound in the assay buffer or media. | Perform a time-course stability study of this compound in the specific assay buffer at the experimental temperature. Consider adding the compound to the assay at the last possible moment. |
| Appearance of unexpected peaks in HPLC analysis of a stored solution. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish their retention times. This will help in developing a stability-indicating HPLC method. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.
2. Materials:
-
This compound
-
HPLC-grade solvents (e.g., Methanol (B129727), Acetonitrile, Water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV/Vis or PDA)
-
C18 HPLC column
-
pH meter
-
Calibrated oven
-
Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature and sample at various time points.
-
Thermal Degradation: Place an aliquot of the stock solution in a calibrated oven at an elevated temperature (e.g., 80°C). Sample at different time intervals. For solid-state thermal degradation, place the powdered compound in the oven and dissolve a known amount at each time point for analysis.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Sample at various time points.
-
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Determine the rate of degradation and, if possible, the degradation kinetics.
-
Identify and characterize any major degradation products using techniques like LC-MS if necessary.
Data Presentation: Stability of this compound
As no quantitative data is currently available, the following table is provided as a template for researchers to summarize their findings from in-house stability studies.
| Solvent System | Temperature (°C) | Storage Duration | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Recovery | Observations |
| DMSO | -20 | 1 month | Enter Data | Enter Data | Calculate | e.g., No visible precipitation |
| Ethanol | 4 | 1 week | Enter Data | Enter Data | Calculate | e.g., Color change observed |
| PBS (pH 7.4) | 37 | 24 hours | Enter Data | Enter Data | Calculate | e.g., Appearance of new peaks in HPLC |
| Acetonitrile | 25 (Room Temp) | 48 hours | Enter Data | Enter Data | Calculate | e.g., Stable |
Visualizations
The following diagrams illustrate key workflows for assessing the stability of this compound.
Technical Support Center: Overcoming Poor Bioavailability of Bisandrographolide C
Welcome to the technical support center for researchers working with Bisandrographolide C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the compound's poor bioavailability. The information is based on available data for this compound and analogous compounds like Andrographolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a diterpenoid dimer isolated from the plant Andrographis paniculata.[1][2] Like many other bioactive compounds from this plant, it is under investigation for various therapeutic properties. However, its utility can be limited by poor oral bioavailability, which means that only a small fraction of the ingested compound reaches the systemic circulation to exert its pharmacological effects. This is often attributed to low aqueous solubility and potentially poor permeability across the intestinal membrane.
Q2: What are the known molecular targets of this compound?
This compound has been identified as an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[1][2] These ion channels are involved in various physiological processes, including pain sensation and temperature regulation.
Q3: What are the general physicochemical properties of this compound?
While extensive experimental data is limited, some key properties are available:
| Property | Value | Source |
| Molecular Formula | C40H56O8 | MedchemExpress, PubChem[1][3] |
| Molecular Weight | 664.87 g/mol | MedchemExpress, PubChem[1][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in aqueous solutions. | BioCrick |
Q4: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Based on extensive research on the related compound Andrographolide, several formulation strategies can be employed to overcome poor bioavailability. These approaches primarily aim to improve the dissolution rate and/or the intestinal permeability of the compound. Key strategies include:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Common nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs)
-
Polymeric Nanoparticles
-
Nanoemulsions
-
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Co-administration with Bioenhancers: Certain agents can improve absorption by inhibiting efflux pumps like P-glycoprotein or by other mechanisms.
Troubleshooting Guide for Common Experimental Issues
This guide addresses specific problems researchers might encounter during in vitro and in vivo experiments with this compound.
| Problem Encountered | Potential Cause | Troubleshooting Suggestions |
| Low or inconsistent results in cell-based assays. | Poor solubility of this compound in aqueous cell culture media, leading to precipitation and inaccurate concentrations. | - Prepare stock solutions in an appropriate organic solvent like DMSO. - Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. - Use a formulation approach, such as a cyclodextrin (B1172386) complex, to improve aqueous solubility. |
| High variability in animal pharmacokinetic studies. | Poor and erratic absorption from the gastrointestinal tract due to low solubility and/or permeability. | - Employ a suitable formulation strategy (e.g., nanoemulsion, solid dispersion) to improve dissolution and absorption. - Ensure consistent dosing procedures and animal fasting conditions. |
| Precipitation of the compound upon dilution of a stock solution. | The aqueous concentration exceeds the solubility limit of this compound. | - Increase the proportion of co-solvent if compatible with the experimental system. - Prepare a nanoformulation or solid dispersion to enhance aqueous dispersibility. |
| Failure to achieve therapeutic concentrations in vivo despite high doses. | Extensive first-pass metabolism or efflux by intestinal transporters (e.g., P-glycoprotein), as observed with the related compound Andrographolide. | - Co-administer with a known P-glycoprotein inhibitor (e.g., Verapamil) in preclinical studies to investigate the role of efflux pumps. - Develop formulations that can protect the drug from degradation and/or facilitate lymphatic uptake to bypass first-pass metabolism. |
Experimental Protocols
Below are detailed methodologies for preparing formulations to enhance the bioavailability of this compound, adapted from protocols for the analogous compound Andrographolide.
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieve
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:5 weight-to-weight ratio.
-
Dissolve both components completely in a sufficient volume of ethanol in a round-bottom flask. Sonication can be used to aid dissolution.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator.
Protocol 2: Preparation of a this compound Nanoemulsion by High-Pressure Homogenization
Objective: To formulate this compound in a nano-sized emulsion to enhance its absorption.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Dissolve this compound in the oil phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir to form a homogenous organic phase.
-
Slowly add the aqueous phase (purified water) to the organic phase under constant stirring to form a coarse emulsion.
-
Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure to reduce the droplet size to the nanometer range.
-
Characterize the resulting nanoemulsion for particle size, polydispersity index, and zeta potential.
Visualizations
Signaling Pathways
This compound is known to activate TRPV1 and TRPV3 channels. The following diagrams illustrate the general signaling pathways associated with the activation of these channels.
Caption: TRPV1 Signaling Pathway Activation by this compound.
Caption: Potential TRPV3 Signaling Cascade following Activation.
Experimental Workflow
The following diagram outlines a logical workflow for a researcher aiming to overcome the poor bioavailability of this compound.
Caption: Workflow for Enhancing this compound Bioavailability.
References
Technical Support Center: Optimization of Bisandrographolide C Extraction
Welcome to the technical support center for the optimization of Bisandrographolide (B10772405) C (Bis-C) extraction. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Bisandrographolide C and from what plant is it extracted?
A1: this compound is a unique dimeric ent-labdane diterpenoid.[1] It is isolated from Andrographis paniculata, a plant widely used in traditional medicine.[1]
Q2: What are the known biological activities of this compound?
A2: this compound has been shown to activate TRPV1 and TRPV3 channels.[1] It is also suggested to play a role in protecting cardiomyocytes from hypoxia-reoxygenation injury.[1] Along with andrographolide (B1667393) and bisandrographolide A, it has been identified as a compound that can bind to CD81 and may contribute to the anti-metastatic activities of Andrographis paniculata extract in esophageal cancer.[2]
Q3: Which solvents are most effective for extracting diterpenoids from Andrographis paniculata?
A3: While specific data for this compound is limited, studies on the extraction of andrographolide, the major diterpenoid in A. paniculata, provide valuable insights. Methanol (B129727) has been identified as one of the most effective solvents for extracting andrographolide and other diterpenoid lactones.[3][4] Ethanol (B145695) and aqueous ethanol solutions (e.g., 50-70%) are also commonly used and have shown good extraction yields for diterpenoids from this plant.[5][6] Bisandrographolide A, a related compound, is soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[7]
Q4: What extraction methods are commonly used for obtaining compounds from Andrographis paniculata?
A4: Common methods for extracting bioactive compounds from A. paniculata include maceration, soxhlet extraction, and ultrasonication.[8] The choice of method can significantly impact the extraction efficiency and the profile of the extracted compounds.
Troubleshooting Guide
Low Extraction Yield
Q: I am experiencing a very low yield of what I believe to be this compound. What are the potential causes and how can I improve the yield?
A: Low extraction yield can be attributed to several factors. Consider the following troubleshooting steps:
-
Solvent Selection: The polarity of your extraction solvent is crucial. While methanol is effective for many diterpenoids from A. paniculata, you might need to experiment with a range of solvents with varying polarities.[3][4] Consider trying ethyl acetate or dichloromethane, as related bisandrographolides show solubility in these.[7] A gradient extraction with solvents of increasing polarity might also be beneficial.
-
Extraction Method: If you are using a simple maceration, switching to a more exhaustive method like soxhlet extraction or an ultrasonication-assisted extraction could improve the yield.[8]
-
Particle Size of Plant Material: Ensure that the plant material is ground to a fine powder. A smaller particle size increases the surface area available for solvent penetration, which can enhance extraction efficiency.
-
Solid-to-Liquid Ratio: An inappropriate ratio of plant material to solvent can lead to saturation of the solvent and incomplete extraction. Experiment with different ratios to find the optimal condition.
-
Extraction Time and Temperature: The duration and temperature of the extraction process can significantly affect the yield. For maceration, a longer extraction time may be necessary. For methods like ultrasonication and soxhlet, optimizing the time and temperature is key to maximizing yield without degrading the target compound.
Impure Extract
Q: My extract contains many impurities, making the isolation of this compound difficult. How can I obtain a cleaner extract?
A: A high level of impurities is a common challenge. Here are some strategies to improve the purity of your extract:
-
Solvent Polarity: A solvent that is too polar may co-extract a wide range of undesirable compounds like chlorophyll (B73375) and sugars. Conversely, a non-polar solvent might extract excessive lipids. A sequential extraction, starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by a medium-polarity solvent (e.g., ethyl acetate or dichloromethane) to extract the target diterpenoids, can be effective.
-
Pre-extraction Cleanup: Consider a pre-extraction wash of the plant material with a non-polar solvent to remove some of the interfering substances before the main extraction.
-
Post-extraction Purification: After the initial extraction, further purification steps are often necessary. Techniques like column chromatography (using silica (B1680970) gel or other stationary phases), preparative High-Performance Liquid Chromatography (HPLC), or recrystallization are commonly employed to isolate and purify specific compounds.[9]
Quantitative Data on Diterpenoid Extraction
The following table summarizes the yield of andrographolide using different extraction solvents and methods. While this data is for andrographolide, it can serve as a useful reference for optimizing the extraction of other diterpenoids like this compound from Andrographis paniculata.
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (hours) | Andrographolide Yield (%) | Reference |
| Maceration | Methanol | 40 | 3 | 13.75 (crude extract yield) | [10] |
| Maceration | 50% Ethanol | Room Temp | 18 (6h stirring + 12h soaking) | Highest among aqueous ethanol solutions | [6] |
| Soxhlet | Methanol | Boiling point | - | Best solvent for andrographolide | [3][4] |
| Ultrasonication | 62.8% Ethanol | 62 | 0.98 | 3.28 | [5] |
Experimental Protocols
General Protocol for Diterpenoid Extraction from Andrographis paniculata
This protocol provides a general framework that can be adapted for the specific goal of extracting this compound.
-
Preparation of Plant Material:
-
Obtain dried aerial parts (leaves and stems) of Andrographis paniculata.
-
Grind the plant material into a fine powder using a mechanical grinder.
-
Sieve the powder to ensure a uniform particle size.
-
-
Extraction (Choose one method):
-
Maceration:
-
Weigh the powdered plant material and place it in a suitable flask.
-
Add the chosen solvent (e.g., methanol, ethanol, or ethyl acetate) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Seal the flask and agitate it on a shaker at a controlled temperature for a defined period (e.g., 24-72 hours).
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction of the residue 2-3 times with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates.
-
-
Soxhlet Extraction:
-
Place the powdered plant material in a thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen solvent.
-
Heat the flask to the boiling point of the solvent and allow the extraction to proceed for several hours (e.g., 6-8 hours) until the solvent in the extractor arm runs clear.
-
-
Ultrasonication-Assisted Extraction:
-
Mix the powdered plant material with the chosen solvent in a flask.
-
Place the flask in an ultrasonic bath.
-
Apply ultrasonic waves at a specific frequency and power for a defined period (e.g., 30-60 minutes).
-
Filter the mixture to collect the extract.
-
Repeat the process on the residue for comprehensive extraction.
-
-
-
Concentration:
-
Combine the extracts from all extraction cycles.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification (General Approach):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Subject the dissolved extract to column chromatography using silica gel.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
-
Further purification can be achieved through recrystallization or preparative HPLC if necessary.
-
Visualizations
Caption: A generalized workflow for the extraction and isolation of this compound.
Caption: Troubleshooting logic for addressing low extraction yield of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.undip.ac.id [eprints.undip.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Classification of Andrographis paniculata extracts by solvent extraction using HPLC fingerprint and chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisandrographolide A | CAS:160498-00-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Extraction Method and Qualitative FT-NMR Analysis on Andrographis Paniculata Leaves [benthamopenarchives.com]
Technical Support Center: Enhancing the Stability of Bisandrographolide C Formulations
Disclaimer: Currently, there is limited publicly available data specifically detailing the stability and formulation of Bisandrographolide C. The following guidance is largely based on extensive research and data from the structurally related and well-studied compound, Andrographolide (B1667393), also extracted from Andrographis paniculata. Researchers should consider this information as a starting point and are strongly encouraged to conduct specific stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing precipitation after preparation. What could be the cause and how can I resolve this?
A1: Precipitation is a common issue, likely due to the poor aqueous solubility of diterpenoid lactones like this compound.[1][2][3]
-
Troubleshooting Steps:
-
Solvent System Optimization: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[4] For aqueous-based formulations, consider using co-solvents or solubilizing agents.
-
pH Adjustment: Based on data for Andrographolide, maintaining a pH in the acidic range (pH 3-5) can enhance stability and may improve solubility.[2]
-
Use of Solubilizers: Incorporating pharmaceutically acceptable solubilizing agents such as cyclodextrins or surfactants (e.g., Poloxamer 188) can significantly enhance the solubility of poorly soluble compounds.
-
Q2: I am observing a loss of potency in my this compound formulation over time. What are the likely degradation pathways?
A2: While specific degradation pathways for this compound are not well-documented, insights can be drawn from Andrographolide. Degradation is often accelerated by exposure to alkaline conditions, high temperatures, and light.[2][5][6]
-
Potential Degradation Mechanisms:
-
Hydrolysis: The lactone ring, a key feature of this compound class, is susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions.[2][3]
-
Isomerization: Changes in pH can lead to the isomerization of the compound, altering its chemical structure and biological activity.[2]
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.
-
Photodegradation: Ultraviolet (UV) light can cause degradation of the molecule.
-
Q3: What formulation strategies can I employ to enhance the stability of this compound?
A3: Several advanced formulation strategies have proven effective for the parent compound, Andrographolide, and can be adapted for this compound.
-
Recommended Approaches:
-
Nanoemulsions: These systems can encapsulate the compound, protecting it from degradation and improving its solubility and stability. Andrographolide-loaded nanoemulsions have shown high stability during storage.[1]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and stability by converting it to an amorphous state.
-
Liposomes and Solid Lipid Nanoparticles (SLNs): These lipid-based carriers can encapsulate this compound, protecting it from the external environment and potentially improving its bioavailability.[7]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility and stability of the guest molecule.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in Aqueous Formulation | Poor aqueous solubility. | - Increase the concentration of co-solvents or solubilizing agents.- Adjust the pH to a more acidic range (e.g., pH 3-5).- Consider formulating as a nanoemulsion or liposomal suspension. |
| Color Change or Cloudiness | Chemical degradation or microbial growth. | - Prepare formulations under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Store formulations protected from light.- Add appropriate preservatives for multi-dose formulations. |
| Loss of Potency During Storage | Hydrolysis, oxidation, or photodegradation. | - Conduct forced degradation studies to identify critical stability factors.- Lyophilize the formulation to remove water and enhance long-term stability.- Package in light-resistant and airtight containers. |
| Variable Experimental Results | Inconsistent formulation preparation or instability. | - Standardize the formulation protocol.- Prepare fresh formulations for each experiment or validate the stability over the experimental timeframe.- Use a validated analytical method (e.g., HPLC) to confirm concentration and purity before each use. |
Quantitative Data Summary
The following tables summarize stability data for Andrographolide, which may serve as a reference for this compound.
Table 1: pH-Dependent Degradation of Andrographolide
| pH | Temperature (°C) | Degradation Kinetics | Key Degradation Products | Reference |
| 2.0 | 50-85 | First-order | Isoandrographolide, 8,9-didehydroandrographolide | [6] |
| 6.0 | 50-85 | First-order | 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide | [6] |
| 8.0 | 50-85 | First-order | Similar to pH 6.0, but faster degradation | [6] |
Table 2: Stability of Andrographolide in Different Forms and Formulations
| Formulation/State | Storage Conditions | Stability Outcome | Reference |
| Crystalline Andrographolide | 70°C for 3 months | Stable | [1] |
| Amorphous Andrographolide | 70°C for 2 months | Decomposed | [1] |
| Nanoemulsion | 4°C and 25°C for 90 days | ~96% of Andrographolide remained | [1] |
| Powdered Herb | Ambient conditions for 3 months | No significant reduction |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the intrinsic stability of this compound and potential degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 24 and 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 and 48 hours.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Protocol 2: Preparation of a this compound Nanoemulsion
This protocol provides a general method for preparing a nanoemulsion to enhance solubility and stability.
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) with the aid of a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).
-
Aqueous Phase Preparation: Prepare the aqueous phase using purified water.
-
Emulsification: Add the oil phase to the aqueous phase dropwise under high-speed homogenization.
-
Nano-sizing: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, and encapsulation efficiency.
-
Stability Assessment: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor for physical and chemical stability over time.
Visualizations
Caption: Experimental Workflow for Stability Assessment.
References
- 1. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for formulation development of andrographolide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Bisandrographolide A | CAS:160498-00-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Stability of andrographolide in powdered Andrographis herb under accelerated conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Validation & Comparative
A Comparative Analysis of Bisandrographolide C and Other Diterpenoids from Andrographis paniculata
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Bisandrographolide C and other prominent diterpenoids isolated from the medicinal plant Andrographis paniculata. The objective is to present a clear comparison of their biological activities, supported by experimental data, to aid in research and drug development endeavors.
Introduction to Andrographis paniculata Diterpenoids
Andrographis paniculata, commonly known as "King of Bitters," is a medicinal herb rich in labdane (B1241275) diterpenoids, which are the primary contributors to its diverse pharmacological activities.[1] These compounds have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects.[2][3] This guide focuses on a comparative analysis of this compound against other key diterpenoids from this plant: Bisandrographolide A, Andrographolide (B1667393), Neoandrographolide, and 14-Deoxyandrographolide.
Comparative Biological Activities
The diterpenoids from Andrographis paniculata exhibit a wide range of biological effects. While sharing some common activities, such as anti-inflammatory and anticancer properties, they also display unique mechanisms of action and target specificities.
Cytotoxic Activity Against Cancer Cell Lines
A significant area of research for these diterpenoids is their potential as anticancer agents. Their cytotoxic effects have been evaluated against various human cancer cell lines, with results indicating varying degrees of potency.
Table 1: Comparative Cytotoxicity (IC50 µM) of Diterpenoids Against Various Cancer Cell Lines
| Compound | HCT-116 (Colon) | HT-29 (Colon) | MCF-7 (Breast) | MDA-MB-231 (Breast) | T-47D (Breast) | H69PR (Lung) | HepG2 (Liver) | A549 (Lung) | KB (Oral) |
| Andrographolide | 3.82 µg/mL[4] | - | 32.90 (48h)[5] | 30.28 (48h)[6] | - | 3.66 µg/mL[4] | 60.32 µg/mL[7] | Similar to APM extract[7] | 106.2 µg/mL[8] |
| 14-Deoxyandrographolide | 5.12 µg/mL[4] | 3.81 µg/mL[4] | - | - | 2.8 µg/mL[9] | - | - | - | - |
| Neoandrographolide | 4.45 µg/mL[4] | - | 4.19 µg/mL[4] | - | - | 4.19 µg/mL[4] | - | - | - |
| 14-Deoxy-11,12-didehydroandrographolide | - | - | - | - | 1.5 µg/mL[9][10] | - | 11.5 µg/mL[10] | - | - |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: IC50 values are presented as reported in the cited literature. Direct comparison should be made with caution due to variations in experimental conditions.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The diterpenoids from Andrographis paniculata have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Table 2: Comparative Anti-inflammatory Activity of Diterpenoids
| Compound | Assay | Cell Line | IC50 Value |
| Andrographolide | NF-κB Inhibition | ELAM9-RAW264.7 | See original source for value[11] |
| Nitric Oxide (NO) Production | RAW264.7 | 8.8 µM[11] | |
| TNF-α Inhibition | THP-1 | 29.3 µM[12] | |
| IL-6 Inhibition | THP-1 | See original source for value[12] | |
| IL-1β Inhibition | THP-1 | 18.1 µM[12] | |
| Neoandrographolide | Nitric Oxide (NO) Production | RAW264.7 | >100 µM[13] |
| 14-Deoxy-11,12-didehydroandrographolide | Nitric Oxide (NO) Production | RAW264.7 | 94.12 µM[13] |
| This compound | Data not available | Data not available | Data not available |
Modulation of Ion Channels
Recent studies have revealed that some dimeric diterpenoids from Andrographis paniculata can modulate the activity of Transient Receptor Potential (TRP) channels, which are involved in various physiological and pathological processes.
Table 3: Comparative Activity on TRP Channels
| Compound | Target Channel | Effect | EC50/Kd Value |
| Bisandrographolide A | TRPV4 | Activation | 790-950 nM (EC50)[14][15] |
| This compound | TRPV1 | Activation | 289 µM (Kd) |
| TRPV3 | Activation | 341 µM (Kd) | |
| Andrographolide | TRPV4 | No activation or block | -[14][15] |
Mechanisms of Action: A Focus on Key Signaling Pathways
The diverse biological activities of these diterpenoids stem from their ability to modulate multiple signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Andrographolide is a well-characterized inhibitor of NF-κB activation.[16][17][18] It can interfere with the binding of NF-κB to DNA, thereby downregulating the expression of pro-inflammatory genes.[16]
Caption: Andrographolide inhibits the NF-κB signaling pathway.
CD81-Mediated Cancer Metastasis
This compound has been shown to bind to the tetraspanin CD81. This interaction is believed to suppress the function of CD81, which is implicated in the metastasis of esophageal cancer. This suggests a unique anticancer mechanism for this compound compared to other diterpenoids.
References
- 1. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bowdish.ca [bowdish.ca]
- 11. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. homepages.gac.edu [homepages.gac.edu]
- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
Bisandrographolide C: A Comparative Analysis of Efficacy Against Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
Bisandrographolide C, a diterpenoid compound isolated from the plant Andrographis paniculata, has garnered interest for its potential therapeutic applications. This guide provides a comparative overview of the available preclinical data on this compound and its closely related analogue, Andrographolide, against established standard-of-care drugs in the fields of oncology and anti-inflammatory medicine.
Executive Summary
Direct comparative efficacy studies between this compound and standard-of-care drugs are currently limited in published scientific literature. However, preliminary research demonstrates its potential in oncology, specifically in esophageal cancer. To provide a comprehensive perspective, this guide also includes comparative data for the more extensively studied related compound, Andrographolide, which has been evaluated against nonsteroidal anti-inflammatory drugs (NSAIDs).
Anti-Cancer Activity: Esophageal Cancer
Preclinical studies have identified this compound as a potential therapeutic agent for esophageal cancer. Research indicates that along with Andrographolide and Bisandrographolide A, it exerts anti-metastatic effects by targeting the tetraspanin CD81.[1][2]
Mechanism of Action in Esophageal Cancer
This compound, in complex with related compounds from Andrographis paniculata water extract (APW), has been shown to bind to CD81. This interaction suppresses the function of CD81, a protein associated with cancer metastasis. The downregulation of CD81 expression in esophageal cancer cells leads to a reduction in cell motility.[1][2]
Comparison with Standard-of-Care in Esophageal Cancer
Currently, there are no direct in vitro or in vivo studies comparing the efficacy of this compound to standard-of-care chemotherapeutic regimens for esophageal cancer, such as the FLOT protocol (fluorouracil, leucovorin, oxaliplatin, and docetaxel). Further research is required to establish a comparative efficacy profile.
Anti-Inflammatory Activity: A Look at the Analogue Andrographolide
While specific comparative data for this compound is unavailable, studies on the related compound Andrographolide provide insights into the potential anti-inflammatory efficacy of this class of molecules compared to standard-of-care NSAIDs.
Comparative Efficacy of Andrographolide vs. NSAIDs
In in vitro studies, Andrographolide has demonstrated potent inhibition of key inflammatory mediators. Its efficacy has been compared with common NSAIDs like ibuprofen (B1674241) and diclofenac. Andrographolide was found to be more potent in inhibiting the release of several pro-inflammatory cytokines, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3]
| Compound | Target | IC50 (µM) |
| Andrographolide | PGE2 | 8.8 |
| NO | 7.4 | |
| TNF-α | 23.3 | |
| NF-κB | 26.0 | |
| Paracetamol | PGE2 | 7.73 |
| Aspirin | PGE2 | 14.10 |
| Diclofenac | NO | 222 |
| NF-κB | 508.3 | |
| Ibuprofen | TNF-α | >1500 |
Data sourced from in vitro studies on RAW264.7 and THP-1 macrophage cell lines.[3]
Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of Andrographolide are primarily attributed to its ability to inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[3]
Cardioprotective Effects
This compound has been reported to protect cardiomyocytes from hypoxia-reoxygenation injury.[1] The mechanism is suggested to involve the activation of TRPV1 and TRPV3 channels. However, comparative studies against standard cardioprotective agents are not yet available. The related compound, Andrographolide, has also been shown to protect cardiomyocytes through the upregulation of cellular-reduced glutathione (B108866) levels and antioxidant enzyme activities.[4][5]
Experimental Protocols
Esophageal Cancer Cell Motility Assay[1][2]
-
Cell Lines: Human esophageal cancer cell lines EC109 and KYSE520.
-
Treatment: Cells were incubated with Andrographis paniculata water extract (APW), containing Andrographolide, Bisandrographolide A, and this compound, for 24 hours.
-
Analysis:
-
CD81 Expression: Evaluated by Western blot and qPCR.
-
Cell Motility: Assessed using a wound-healing assay or a transwell migration assay.
-
Binding Affinity: The interaction between the compounds and CD81 was confirmed using microscale thermophoresis.
-
In Vitro Anti-Inflammatory Assay[3][4]
-
Cell Lines: Murine RAW264.7 macrophages and human THP-1 monocytes.
-
Induction of Inflammation: Cells were stimulated with lipopolysaccharide (LPS) and interferon-γ.
-
Treatment: Cells were treated with increasing concentrations of Andrographolide or NSAIDs (diclofenac, aspirin, paracetamol, ibuprofen).
-
Analysis:
-
Pro-inflammatory Mediators: Levels of PGE2, NO, and TNF-α in the cell culture supernatant were measured using ELISA and Griess assays.
-
NF-κB Activation: Assessed by flow cytometry in RAW264.7 cells transfected with an NF-κB green fluorescent protein (GFP) reporter.
-
This compound presents a promising avenue for further investigation, particularly in the context of esophageal cancer. However, the current body of research lacks direct comparisons with established standard-of-care treatments. The available data on the related compound, Andrographolide, suggests that this class of diterpenoids may offer a broad spectrum of anti-inflammatory activity, in some cases more potent than conventional NSAIDs. Future studies should focus on head-to-head comparisons of this compound with standard therapies to ascertain its clinical potential and establish its relative efficacy and safety.
References
- 1. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. c19early.org [c19early.org]
- 4. Andrographolide up-regulates cellular-reduced glutathione level and protects cardiomyocytes against hypoxia/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Efficacy of Diterpenoid Lactones from Andrographis paniculata in Combination Cancer Therapies: A Comparative Guide
A Note on the Available Data: While the focus of this guide is Bisandrographolide (B10772405) C, current scientific literature lacks specific studies on its efficacy in combination therapies. However, extensive research is available for Andrographolide (B1667393), a structurally related major bioactive component of Andrographis paniculata. This guide provides a comprehensive comparison of Andrographolide's performance with various chemotherapeutic agents, offering valuable insights that may inform future research into Bisandrographolide C. The data presented here for Andrographolide can serve as a foundational reference for researchers and drug development professionals exploring the potential of related diterpenoid lactones in oncology.
Recent studies have identified that this compound, along with andrographolide and bisandrographolide A, binds to and suppresses the function of CD81, a protein implicated in cancer metastasis.[1] This suggests a potential role for this compound in anti-cancer therapy. Additionally, this compound has been shown to activate TRPV1 and TRPV3 channels.[2] Further research is warranted to explore if these mechanisms can be leveraged in synergistic combination therapies.
The following sections detail the efficacy of Andrographolide in combination with common chemotherapeutic drugs.
Andrographolide in Combination with Doxorubicin (B1662922)
Andrographolide has been shown to synergistically enhance the cytotoxic effects of doxorubicin in breast cancer cells. This combination therapy has demonstrated the ability to inhibit tumor growth and prevent lung metastasis in preclinical models.[3][4] The mechanism of this synergy is linked to increased DNA damage through the induction of reactive oxygen species (ROS).[5] In breast cancer stem cells, andrographolide was found to restore sensitivity to doxorubicin by suppressing MnSOD activity.[6]
Table 1: Efficacy of Andrographolide in Combination with Doxorubicin
| Cell Line | Combination Effect | Key Findings | Reference |
| MDA-MB-231, MCF-7 | Synergistic | Enhanced cell death, increased DNA damage via ROS production. | [4][5] |
| 4T1 (in vivo) | Synergistic | Inhibition of tumor growth and lung metastasis, anti-angiogenesis effect. | [3] |
| Breast Cancer Stem Cells | Synergistic | Restored doxorubicin sensitivity by suppressing MnSOD activity. | [6] |
Experimental Protocols:
Cell Viability and Synergy Assessment: MDA-MB-231 and MCF-7 breast cancer cells were treated with Andrographolide, doxorubicin, or a combination of both. Cell viability was assessed using standard assays (e.g., MTT or SRB). The synergistic effect was quantified by calculating the Combination Index (CI), where CI < 1 indicates synergy.[4]
In Vivo Tumor Model: An orthotopic breast tumor mouse model was established using 4T1 cells. Mice were treated with liposomal formulations of doxorubicin, andrographolide, or a combination. Tumor growth and lung metastasis were monitored over time.[3]
ROS and DNA Damage Analysis: Intracellular ROS levels were measured using fluorescent probes (e.g., DCFH-DA). DNA damage was assessed by immunofluorescence staining for markers like γ-H2AX.[5]
Signaling Pathway and Experimental Workflow:
Caption: Synergistic mechanism of Doxorubicin and Andrographolide.
Andrographolide in Combination with Cisplatin (B142131)
Andrographolide has been found to sensitize human colorectal and ovarian cancer cells to the cytotoxic effects of cisplatin.[7][8] The synergistic effect is mediated through the enhancement of both intrinsic and extrinsic apoptotic pathways.[7] Furthermore, andrographolide can sensitize cancer cells to cisplatin-induced apoptosis by suppressing autophagy through the disruption of autophagosome-lysosome fusion.[9]
Table 2: Efficacy of Andrographolide in Combination with Cisplatin
| Cell Line | Combination Effect | Key Findings | Reference |
| Lovo (Colorectal) | Synergistic | Potentiated cytotoxicity through apoptosis, increased Bax/Bcl-2 ratio, and Fas/FasL association. | [7] |
| A2780, A2780cisR (Ovarian) | Synergistic (at higher concentrations) | Synergism observed with a time gap between drug administrations. | [8] |
| Various Cancer Cells | Synergistic | Sensitized cells to cisplatin by inhibiting autophagosome-lysosome fusion. | [9] |
Experimental Protocols:
Apoptosis Pathway Analysis: Human colorectal carcinoma Lovo cells were treated with Andrographolide, cisplatin, or both. The expression of apoptosis-related proteins (Bax, Bcl-2, caspases) and Fas/FasL association were analyzed by Western blotting and co-immunoprecipitation.[7]
Autophagy Flux Assay: Cancer cells were treated with Andrographolide and/or cisplatin. Autophagic markers like LC3-II and p62 were monitored by Western blotting. Autophagosome-lysosome fusion was assessed using tandem fluorescent-tagged LC3 (mRFP-GFP-LC3).[9]
In Vivo Xenograft Study: Lovo cells were implanted in nude mice to establish xenograft tumors. The mice were then treated with Andrographolide, cisplatin, or the combination, and tumor growth was measured.[7]
Signaling Pathway and Experimental Workflow:
Caption: Andrographolide sensitizes cancer cells to Cisplatin.
Andrographolide in Combination with Paclitaxel (B517696)
The combination of Andrographolide and paclitaxel has demonstrated significant synergistic anticancer effects against non-small cell lung cancer (NSCLC) cells.[10][11] This synergy is attributed to the accumulation of intracellular reactive oxygen species (ROS), leading to enhanced apoptosis.[10]
Table 3: Efficacy of Andrographolide in Combination with Paclitaxel
| Cell Line | Combination Effect | Key Findings | Reference |
| A549 (NSCLC) | Synergistic | Significantly lower IC50 for the combination, increased apoptosis and ROS accumulation. | [10][11] |
| A549 Xenograft | Synergistic | 98% inhibition of tumor growth in a murine model. | [10] |
Experimental Protocols:
Cell Proliferation and IC50 Determination: A549 cells were treated with various concentrations of paclitaxel, Andrographolide, and their combination for 24-48 hours. Cell proliferation was measured by sulphorhodamine B (SRB) assay, and the IC50 values were calculated.[10]
Apoptosis and ROS Measurement: Apoptosis was quantified using Annexin V-FITC/PI staining and flow cytometry. Intracellular ROS levels were determined using a ROS assay kit.[10]
Xenograft Murine Model: A549 cells were transplanted into nude mice. The mice were then treated with paclitaxel (20 mg/kg) and Andrographolide (100 mg/kg), and tumor volume was monitored.[10]
Signaling Pathway and Experimental Workflow:
Caption: Workflow and mechanism for Paclitaxel-Andrographolide synergy.
References
- 1. Identification of active components in Andrographis paniculata targeting on CD81 in esophageal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liposomal Codelivery of Doxorubicin and Andrographolide Inhibits Breast Cancer Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Andrographolide Synergized with Doxorubicin to Induce Cell Death in Breast Cancer Cell via ROS-dependent DNA Damage: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. scitepress.org [scitepress.org]
- 7. Andrographolide sensitizes the cytotoxicity of human colorectal carcinoma cells toward cisplatin via enhancing apoptosis pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Andrographolide sensitizes cisplatin-induced apoptosis via suppression of autophagosome-lysosome fusion in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic anticancer effects of andrographolide and paclitaxel against A549 NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Bisandrographolide C
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Bisandrographolide C are paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is required, treating the substance as potentially hazardous. This guide provides a comprehensive overview of the recommended disposal procedures based on general best practices for laboratory chemicals and related diterpenoid lactones.
Compound Properties and Safety Considerations
| Property | Information | Source |
| Chemical Class | Diterpenoid Lactone | [1] |
| Physical Form | Solid | [2] |
| Known Hazards of Related Compounds (e.g., Andrographolide) | May cause skin and eye irritation. May cause respiratory irritation. | [3] |
| General Handling Precautions | Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | [2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound should follow the procedures for hazardous chemical waste. This ensures that the compound is managed in a way that minimizes risk to personnel and the environment.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the compound.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and labeled hazardous waste container. Ensure the container material is compatible with the solvents used.
-
Contaminated Materials: Place all disposables that have come into contact with this compound (e.g., gloves, absorbent pads, weighing papers) into a designated hazardous waste container.
3. Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and local regulations.
4. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
5. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
-
Follow their specific procedures for scheduling and preparing the waste for pickup.
6. Decontamination:
-
Thoroughly decontaminate any reusable labware that has come into contact with this compound. Follow your laboratory's standard operating procedures for cleaning and decontamination.
7. Spills:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and spilled compound into a designated hazardous waste container.
-
Clean the spill area according to your laboratory's established procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Essential Safety and Handling Protocols for Bisandrographolide C
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of Bisandrographolide C. The following procedural guidance is designed to ensure the safety of laboratory personnel and to outline compliant disposal methods.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.[3][4][5][6]
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Minimum thickness of 0.11 mm. Double gloving is recommended. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Required when there is a risk of splashes or aerosol generation. | |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Chemical-Resistant Gown | Recommended for procedures with a higher risk of contamination. | |
| Respiratory Protection | N95 Respirator or higher | Required when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust. |
Handling and Operations
All procedures involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Experimental Workflow:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | - Unused or expired this compound powder should be collected in a clearly labeled, sealed container. - Contaminated items such as weigh boats, pipette tips, and gloves should be placed in a designated hazardous waste container. |
| Liquid Waste | - Solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant waste container. - Do not dispose of down the drain. |
| Sharps Waste | - Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container. |
All waste must be disposed of in accordance with local, state, and federal regulations.[2][7] If you are unsure of the proper procedure, consult your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[8] |
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pogo.ca [pogo.ca]
- 6. gerpac.eu [gerpac.eu]
- 7. fda.gov [fda.gov]
- 8. us.cambridgecommodities.com [us.cambridgecommodities.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
